Biotin-PEG6-alcohol
Description
Structure
2D Structure
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of Biotin-PEG6-alcohol
An In-depth Technical Guide to Biotin-PEG6-alcohol
Introduction
This compound is a heterobifunctional molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a biotin group, a hexaethylene glycol (PEG6) spacer, and a terminal primary alcohol. This unique combination of features makes it a valuable tool for biotinylation, the process of attaching a biotin label to a molecule of interest. The biotin group provides a high-affinity handle for detection and purification via its interaction with streptavidin or avidin.[1] The PEG6 linker enhances water solubility, improves pharmacokinetic properties, and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance.[1][2] The terminal hydroxyl group offers a reactive site for conjugation to various functional groups.[3][4]
This molecule is particularly prominent as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, where it is used in the synthesis of molecules designed to selectively degrade target proteins within cells.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a biotin molecule linked via a pentanamide bond to a hexaethylene glycol chain, which is terminated with a primary alcohol.
-
IUPAC Name: N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
-
Chemical Formula: C₂₂H₄₁N₃O₈S
-
CAS Number: 906099-89-6
The chemical structure is visualized in the diagram below.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 507.64 g/mol | |
| Exact Mass | 507.2614 g/mol | |
| Purity | ≥95% to >99% (Varies by supplier) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | |
| Storage (Solution) | In solvent at -80°C for up to 6 months; -20°C for up to 1 month. |
Experimental Protocols and Applications
This compound is a versatile reagent. The terminal hydroxyl group can be activated or modified to react with various functional groups, such as carboxylic acids (via esterification), isocyanates (to form urethanes), or activated acids (like NHS esters).
Generalized Protocol for Conjugation to a Carboxylic Acid
This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.
-
Dissolution: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
-
Activation: Add 1.5 equivalents of a carbodiimide activator, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 1.5 equivalents of an activator adjunct, such as NHS (N-Hydroxysuccinimide), to the solution. Stir at room temperature for 1-2 hours to form the active NHS ester.
-
Conjugation: Add 1.2 equivalents of this compound to the reaction mixture. If EDC is used, the reaction can often be performed as a one-pot synthesis by adding the this compound at the same time as the coupling reagents.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Purification: Upon completion, filter the reaction mixture to remove any urea by-product (if DCC is used). Purify the resulting Biotin-PEG6-conjugate using flash column chromatography or preparative HPLC.
-
Verification: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Application as a PROTAC Linker
This compound serves as a foundational linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The workflow for utilizing this compound in PROTAC synthesis is depicted below.
References
Biotin-PEG6-alcohol chemical properties and solubility
An In-Depth Technical Guide to Biotin-PEG6-alcohol: Chemical Properties and Solubility
Introduction
This compound is a heterobifunctional molecule incorporating a biotin moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary hydroxyl group.[1][2][3] This structure provides a versatile tool for researchers in bioconjugation, drug delivery, and diagnostics. The biotin group allows for high-affinity binding to avidin and streptavidin, while the PEG spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[4] The terminal alcohol (-OH) group serves as a reactive handle for further chemical modifications.[4] This guide provides a detailed overview of the chemical properties and solubility of this compound for professionals in research and drug development.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for accurate experimental design, including reaction stoichiometry and solution preparation.
| Property | Value | Reference(s) |
| CAS Number | 906099-89-6 | |
| Molecular Formula | C₂₂H₄₁N₃O₈S | |
| Molecular Weight | 507.64 g/mol | |
| Exact Mass | 507.2614 | |
| Appearance | White to off-white solid; may be a waxy solid | |
| Purity | Typically ≥98% | |
| Elemental Analysis | C: 52.05%, H: 8.14%, N: 8.28%, O: 25.21%, S: 6.32% |
Solubility
The solubility of a compound is a critical parameter for its application in biological and chemical systems. The PEG6 chain in this compound significantly enhances its aqueous solubility. Detailed solubility information is provided in the table below.
| Solvent | Solubility | Reference(s) |
| DMSO (Dimethyl Sulfoxide) | Soluble; up to 100 mg/mL (196.99 mM). Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | |
| Water | Soluble | |
| DMF (Dimethylformamide) | Soluble | |
| DCM (Dichloromethane) | Soluble | |
| Aqueous Formulation 1 | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | |
| Aqueous Formulation 2 | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | |
| Oil-based Formulation | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% Corn Oil. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, PBS)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method like HPLC.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is a common starting point for creating working solutions for various assays.
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous, newly opened DMSO
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound (e.g., 10 mg) into a sterile vial.
-
Add the calculated volume of fresh DMSO to achieve the target concentration. For 10 mg to make a 100 mg/mL solution, add 100 µL of DMSO.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear. Gentle warming can also be applied if necessary.
-
Once dissolved, the stock solution can be used immediately or aliquoted into smaller volumes for storage.
-
For long-term storage (months), store aliquots at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Logical Pathway in PROTAC Development
This compound is frequently used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates this logical relationship.
Caption: Logical pathway of this compound as a linker in PROTAC action.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG6-alcohol (Biotin-PEG6-OH), a valuable heterobifunctional linker used extensively in biomedical research and drug development. This document details the chemical synthesis pathway, purification methodologies, and analytical characterization of the final product.
Introduction
This compound is a molecule that incorporates a biotin moiety, a hexaethylene glycol (PEG6) spacer, and a terminal primary alcohol functional group. The biotin component allows for strong and specific binding to avidin and streptavidin, a principle widely exploited for detection, purification, and targeting applications. The hydrophilic PEG6 linker enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific binding. The terminal hydroxyl group provides a versatile handle for further chemical modifications, such as the attachment of drugs, probes, or other biomolecules.
Due to these properties, this compound is a key reagent in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the coupling of an activated biotin derivative with a protected hexaethylene glycol amine, followed by the deprotection of the terminal alcohol group. A common strategy employs a tert-butyl ether protecting group for the hydroxyl function.
Synthesis Pathway
The overall synthetic scheme can be visualized as a two-step process:
-
Coupling Reaction: An amine-reactive biotin derivative, such as Biotin-NHS ester, is reacted with an amino-PEG6-alcohol derivative where the alcohol is protected, for instance, as a tert-butyl ether (H2N-PEG6-OtBu). This reaction forms a stable amide bond.
-
Deprotection: The tert-butyl ether protecting group is removed under acidic conditions to yield the final this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Synthesis of tert-butyl protected Biotin-PEG6 (Biotin-PEG6-OtBu)
This procedure is adapted from the synthesis of similar Biotin-PEG derivatives found in the literature.
-
Materials:
-
Biotin-NHS ester
-
Amino-PEG6-tert-butyl ether (H2N-PEG6-OtBu)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Biotin-NHS ester (1.0 eq) and H2N-PEG6-OtBu (1.1 eq) in anhydrous DMF.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into saturated brine and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Biotin-PEG6-OtBu.
-
Step 2: Deprotection of Biotin-PEG6-OtBu to yield this compound
This step involves the acidic cleavage of the tert-butyl ether protecting group.
-
Materials:
-
Crude Biotin-PEG6-OtBu from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the crude Biotin-PEG6-OtBu in dichloromethane.
-
Add trifluoroacetic acid (e.g., 20% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual reagents. Silica gel column chromatography is a common and effective method for this purpose.
Purification Workflow
Experimental Protocol for Purification
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The exact gradient should be optimized based on TLC analysis.
-
-
Procedure:
-
Prepare a silica gel column in the chosen non-polar eluent (e.g., 100% dichloromethane).
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradually increasing gradient of the polar solvent (methanol).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 |
| Amino-PEG6-tert-butyl ether | C₁₆H₃₅NO₆ | 337.45 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₄₁N₃O₈S |
| Molecular Weight | 507.64 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (by HPLC) |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Table 3: Representative Synthesis and Purification Data
| Parameter | Value |
| Synthesis | |
| Molar ratio (Biotin-NHS:H2N-PEG6-OtBu) | 1 : 1.1 |
| Reaction Time (Coupling) | 12 hours |
| Reaction Temperature (Coupling) | Room Temperature |
| Reaction Time (Deprotection) | 2-4 hours |
| Reaction Temperature (Deprotection) | Room Temperature |
| Purification | |
| Chromatographic Support | Silica Gel |
| Eluent System | Dichloromethane/Methanol Gradient |
| Overall Yield (Theoretical) | 60-80% (This is an estimated range and can vary) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
This comprehensive guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
Biotin-PEG6-alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG6-alcohol, a versatile heterobifunctional linker used extensively in biomedical research and drug development.
Core Properties of this compound
This compound is a chemical compound that incorporates a biotin moiety, a hexa-polyethylene glycol (PEG6) spacer, and a terminal primary alcohol. This unique structure imparts valuable characteristics for bioconjugation, enhancing the solubility and reducing the steric hindrance of the conjugated molecules.
| Property | Value | Source(s) |
| Chemical Formula | C22H41N3O8S | [1] |
| Molecular Weight | 507.64 g/mol | [1] |
| CAS Number | 906099-89-6 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Water, DMSO, DMF |
Applications in Research and Drug Development
This compound serves as a crucial linker molecule in various advanced applications:
-
PROTAC® Development : It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG6 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the E3 ligase and the target protein.
-
Antibody-Drug Conjugates (ADCs) : The terminal hydroxyl group can be functionalized to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The biotin group can be used for purification or as a secondary targeting moiety.
-
Surface Modification of Nanoparticles : this compound is employed to functionalize the surface of nanoparticles for targeted drug delivery. The biotin serves as a targeting ligand for cells that overexpress biotin receptors, often found in cancerous tissues.
-
Bioconjugation and Labeling : The biotin group's high affinity for avidin and streptavidin allows for its use in a wide range of detection, purification, and immobilization assays. The PEG spacer enhances the accessibility of the biotin moiety for binding.
Experimental Protocols
A key application of this compound is its conjugation to other molecules via its terminal hydroxyl group. One common reaction is its conversion to a phosphoramidite, enabling its incorporation into oligonucleotides during solid-phase synthesis.
Synthesis of Biotin-PEG6-Phosphoramidite
This protocol describes the conversion of the terminal alcohol of this compound to a phosphoramidite, a necessary step for its use in automated DNA/RNA synthesis.
Materials:
-
This compound
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Procedure:
-
Preparation: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to 0°C in an ice bath. Add DIPEA to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to yield the final Biotin-PEG6-phosphoramidite.
Note: Phosphoramidites are sensitive to moisture and oxidation. All glassware should be oven-dried, and all solvents should be anhydrous. The purified product should be stored under an inert atmosphere at -20°C.
Logical Workflow for this compound Application
The following diagram illustrates a typical workflow for the application of this compound in the development of a targeted drug delivery system.
Caption: Workflow for the functionalization and application of this compound.
References
An In-depth Technical Guide to Biotinylation using Biotin-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and data analysis involved in the biotinylation of biomolecules using Biotin-PEG6-alcohol. Due to the inherent stability of the terminal hydroxyl group, this process requires a two-step approach involving activation of the alcohol followed by conjugation to the target molecule. This guide will explore the primary strategies for this activation and provide detailed methodologies for their implementation.
Core Concepts: The Chemistry of this compound Conjugation
This compound is a biotinylating reagent that features a biotin moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol (hydroxyl group). Unlike more common biotinylating reagents that possess amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) groups, the hydroxyl group of this compound is not inherently reactive towards functional groups on proteins under physiological conditions. Therefore, a chemical activation step is mandatory to convert the hydroxyl group into a reactive species capable of forming a stable covalent bond with the target biomolecule.
There are two primary mechanistic strategies for the activation of this compound:
-
Strategy 1: Conversion of the Hydroxyl to a Good Leaving Group. This involves transforming the -OH group into a group that can be easily displaced by a nucleophile on the target molecule (e.g., an amine or thiol). A common method is tosylation.
-
Strategy 2: Oxidation of the Alcohol to a Reactive Carbonyl Group. This strategy involves oxidizing the primary alcohol to either an aldehyde or a carboxylic acid, which can then be reacted with specific functional groups on the target biomolecule.
The choice of activation strategy will depend on the available functional groups on the target molecule, the desired linkage chemistry, and the stability of the target to the required reaction conditions.
Mechanistic Pathways and Visualizations
The following sections detail the chemical transformations for each activation strategy.
Strategy 1: Activation via Tosylation
In this strategy, the hydroxyl group of this compound is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The resulting tosyl group is an excellent leaving group, allowing for a subsequent nucleophilic substitution reaction by an amine or thiol group on the target protein.
Strategy 2: Activation via Oxidation
The primary alcohol of this compound can be oxidized to a carboxylic acid using a suitable oxidizing agent. The resulting Biotin-PEG6-COOH can then be activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate readily reacts with primary amines on the target protein to form a stable amide bond.
A Technical Guide to Biotin-PEG6-alcohol for Advanced Research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Biotin-PEG6-alcohol is a high-purity bioconjugation reagent widely utilized in biomedical research and drug development. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin proteins, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol group for versatile chemical modification. This guide provides a comprehensive overview of its commercial sources, technical specifications, and key applications, complete with experimental workflows and protocols.
Commercial Suppliers and Technical Specifications
For researchers sourcing this compound, several reputable commercial suppliers provide this reagent for research purposes. The quality and specifications are critical for experimental reproducibility. Below is a comparative summary of the key quantitative data from prominent suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedChem Express | HY-140893 | 906099-89-6 | C22H41N3O8S | 507.64 | 99.33% | -20°C (long term)[1][2] |
| BroadPharm | BP-22609 | 906099-89-6 | C22H41N3O8S | 507.7 | >98% | -20°C[3] |
| AxisPharm | AP10503 | Not Specified | Not Specified | 507.64 | ≥95% | Not Specified[4][5] |
| DC Chemicals | DC35052 | 906099-89-6 | C22H41N3O8S | 507.64 | Not Specified | Not Specified |
| MedKoo Biosciences | 571994 | 906099-89-6 | C22H41N3O8S | 507.64 | Not Specified | 0-4°C (short term), -20°C (long term) |
Note: Data is compiled from publicly available information from supplier websites. Researchers should always consult the lot-specific certificate of analysis for the most accurate data.
Core Applications and Methodologies
The unique trifunctional structure of this compound makes it a valuable tool in several research areas:
-
PROTAC Development: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ligase-binding ligand.
-
Bioconjugation and Drug Delivery: The PEG spacer enhances the solubility and bioavailability of conjugated molecules. The biotin group allows for targeted delivery to cells or tissues expressing avidin/streptavidin systems.
-
Surface Functionalization: The alcohol group can be used to immobilize the biotin moiety onto surfaces (e.g., nanoparticles, biosensors) through esterification or other alcohol-reactive chemistries, enabling the capture of proteins, nucleic acids, or other biomolecules.
Experimental Workflow: Surface Immobilization
The following diagram illustrates a generalized workflow for activating a carboxylated surface and subsequently immobilizing this compound for affinity capture applications.
Caption: Workflow for surface functionalization using this compound.
Experimental Protocol: Biotinylation of an Amine-Containing Molecule
While this compound's primary alcohol is less reactive than NHS esters, it can be activated or used in reactions like esterification. However, a more common strategy involves using a biotin-PEG linker that is already functionalized with an amine-reactive group. The protocol below is adapted from standard protein biotinylation procedures and provides a framework for how such a reaction is typically performed.
Objective: To covalently attach a biotin-PEG linker to a protein via its primary amines (e.g., lysine residues). This protocol uses an amine-reactive biotin reagent (e.g., Biotin-PEG-NHS ester) as an illustrative example of a common biotinylation strategy.
1. Materials Required:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive Biotin-PEG reagent (e.g., Biotin-PEG-NHS Ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the biotin reagent
-
Desalting column or dialysis cassette to remove excess, unreacted biotin
2. Reagent Preparation:
-
Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in amine-free Reaction Buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.
-
Biotin Reagent Stock: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to create a 10 mM stock solution.
3. Calculation of Reagent Molar Ratio: The extent of biotinylation is controlled by the molar excess of the biotin reagent relative to the protein. A starting point is often a 10- to 20-fold molar excess.
-
Moles of Protein: (Volume of Protein (L) × Concentration of Protein (g/L)) / Molecular Weight of Protein (g/mol)
-
Volume of Biotin Reagent to Add: (Moles of Protein × Molar Excess Ratio) / Concentration of Biotin Stock (mol/L)
4. Biotinylation Reaction:
-
Add the calculated volume of the 10 mM biotin reagent stock solution to the protein solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The lower temperature is preferred to reduce the risk of protein degradation.
5. Reaction Quenching:
-
Stop the reaction by adding the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
The primary amines in the Tris buffer will react with and consume any excess NHS-ester reagent.
-
Incubate for 15 minutes at room temperature.
6. Removal of Excess Biotin:
-
To purify the biotinylated protein from unreacted biotin and reaction byproducts, use a desalting spin column or dialysis.
-
Follow the manufacturer's instructions for the chosen purification method, exchanging the buffer into a suitable storage buffer (e.g., PBS).
7. Confirmation of Biotinylation (Optional but Recommended):
-
Mass Spectrometry: Intact mass analysis can confirm the addition of biotin moieties by observing an increase in the protein's molecular weight.
-
Gel-Shift Assay: Incubating the biotinylated protein with streptavidin will result in a high-molecular-weight complex, which can be visualized as a "shift" on an SDS-PAGE gel compared to the protein alone.
This technical guide provides a foundational understanding of this compound for research professionals. For specific applications, optimization of reaction conditions, molar ratios, and purification methods is highly recommended.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 906099-89-6 | BroadPharm [broadpharm.com]
- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 5. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
safety and handling guidelines for Biotin-PEG6-alcohol
An In-depth Technical Guide to the Safety and Handling of Biotin-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule widely utilized in biomedical research and drug development. It incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary hydroxyl group. This hydroxyl group serves as a chemical handle for further modification, allowing for the conjugation of this compound to a variety of biomolecules and surfaces. This guide provides comprehensive safety and handling information, along with detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is a biotinylation reagent that contains a primary hydroxyl group that can be derivatized. The PEG spacer enhances the solubility of molecules it is conjugated to.
| Property | Value |
| CAS Number | 906099-89-6 |
| Molecular Formula | C22H41N3O8S |
| Molecular Weight | 507.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)[1] |
| Purity | Typically >95% or >98% depending on the supplier[1][2] |
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[3][4]
Hazard Identification
-
GHS Classification: Not classified as hazardous.
-
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Accidental Release: Wear appropriate personal protective equipment (PPE). Avoid dust formation. Sweep up the material and place it in a suitable container for disposal. Ensure adequate ventilation.
Handling and Storage
-
Handling: Handle in a well-ventilated area. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage:
-
Long-term: Store at -20°C for periods of months to years.
-
Short-term: Store at 0-4°C for days to weeks.
-
Keep the container tightly sealed in a dry and well-ventilated place.
-
Experimental Protocols
The terminal hydroxyl group of this compound is not directly reactive with most functional groups on biomolecules under physiological conditions. Therefore, it must first be "activated" to a more reactive species. Below are detailed protocols for the activation of the hydroxyl group and subsequent conjugation to a primary amine-containing biomolecule, such as a protein.
Activation of the Terminal Hydroxyl Group
There are several methods to activate the terminal alcohol. Two common methods are tosylation and conversion to an N-hydroxysuccinimide (NHS) ester.
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for nucleophilic substitution by amines or thiols.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round bottom flask under a nitrogen or argon atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Biotin-PEG6-OTs).
Caption: Workflow for the tosylation of this compound.
This protocol converts the terminal hydroxyl group into an amine-reactive N-hydroxysuccinimide (NHS) ester via a carbonate intermediate.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round bottom flask under a nitrogen or argon atmosphere.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Add N,N'-disuccinimidyl carbonate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be used directly in the next step, or the product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain Biotin-PEG6-NHS ester.
Caption: Workflow for the synthesis of Biotin-PEG6-NHS ester.
Conjugation to a Protein
This protocol provides a general method for conjugating the activated Biotin-PEG6 linker (either tosylated or as an NHS ester) to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated Biotin-PEG6 linker (Biotin-PEG6-OTs or Biotin-PEG6-NHS)
-
Protein to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Biotin-PEG6 linker in a small amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the activated Biotin-PEG6 linker solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove the excess, unreacted Biotin-PEG6 linker by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
The biotinylated protein is now ready for use or storage under conditions appropriate for the specific protein.
Caption: General workflow for protein biotinylation.
Applications in Research and Drug Development
This compound is a key component in several advanced applications:
-
PROTACs (Proteolysis Targeting Chimeras): The hydroxyl group can be derivatized to link to a ligand for a target protein or an E3 ligase, forming a PROTAC that induces targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs): After activation, the linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Immunoassays: Biotinylated proteins or other molecules are used in various assay formats, such as ELISA and Western blotting, for detection and quantification.
-
Surface Immobilization: The biotin moiety allows for the immobilization of conjugated molecules onto streptavidin-coated surfaces for applications in biosensors and affinity chromatography.
Conclusion
This compound is a valuable tool for researchers in the life sciences. Understanding its chemical properties, adhering to proper safety and handling guidelines, and employing appropriate activation and conjugation protocols are essential for its successful and safe use in the laboratory. The methodologies provided in this guide offer a solid foundation for the application of this versatile linker in a range of bioconjugation strategies.
References
A Technical Guide to Biotin-PEG6-alcohol (CAS: 906099-89-6) for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and methodologies associated with Biotin-PEG6-alcohol, a versatile tool in targeted protein degradation and biotinylation.
Introduction
This compound (CAS number 906099-89-6) is a chemical compound featuring a biotin molecule linked to a short polyethylene glycol (PEG) chain, terminating in a primary alcohol. This unique structure makes it a valuable reagent in biomedical research and drug development. Its primary application lies in its use as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3] Additionally, the biotin moiety allows for the specific labeling and detection of molecules, making it a useful tool in various biochemical assays. This guide provides a comprehensive overview of the technical data, applications, and relevant experimental protocols for this compound.
Physicochemical Properties
This compound is a waxy solid that is soluble in dimethyl sulfoxide (DMSO).[4] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 906099-89-6 | |
| Molecular Formula | C22H41N3O8S | |
| Molecular Weight | 507.64 g/mol | |
| Purity | ≥95% to >99% (varies by supplier) | |
| Appearance | Waxy solid | |
| Solubility | Soluble in DMSO, Water, DCM, DMF | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Core Applications in Research and Drug Development
The primary utility of this compound stems from its bifunctional nature, enabling its use in two major areas: as a linker in PROTAC synthesis and as a biotinylation reagent.
PROTAC Linker for Targeted Protein Degradation
This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are designed with three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG6 portion of this compound provides a flexible and hydrophilic spacer, which is often crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal alcohol group can be readily modified to attach a ligand for the target protein or the E3 ligase.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Biotinylation Reagent
The biotin component of this compound allows for the labeling of various molecules. Biotin has a very high affinity for streptavidin and avidin, a property that is widely exploited in various detection and purification techniques. The terminal alcohol group can be chemically modified to introduce reactive groups that can then be conjugated to proteins, nucleic acids, or other molecules of interest.
Experimental Protocols
While specific protocols will vary depending on the application, this section provides a general framework for the use of this compound in the context of PROTAC development and evaluation.
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step chemical synthesis process. The terminal hydroxyl group of this compound can be activated or converted to other functional groups (e.g., tosylate, mesylate, or halide) to facilitate its reaction with a ligand for either the target protein or the E3 ligase. The other end of the linker is then coupled to the second ligand. The exact synthetic route will depend on the chemical nature of the ligands being used.
A generalized workflow for PROTAC synthesis is depicted below.
Caption: General workflow for PROTAC synthesis.
In Vitro Evaluation of PROTAC-Induced Protein Degradation
A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cell-based assay using Western blotting.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
The experimental workflow for evaluating PROTAC-induced degradation is summarized in the following diagram.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a highly valuable and versatile molecule for researchers in the fields of chemical biology and drug discovery. Its primary role as a linker in the synthesis of PROTACs has positioned it at the forefront of targeted protein degradation, a rapidly advancing therapeutic modality. The technical data and experimental frameworks provided in this guide offer a solid foundation for scientists and professionals to effectively utilize this compound in their research endeavors. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow.
References
The Tandem of Biotin and PEG Linkers: A Technical Guide to Biotechnological Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the strategic modification of biomolecules is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal of bioconjugation tools, the combination of biotin and polyethylene glycol (PEG) linkers has emerged as a particularly powerful and versatile strategy. This technical guide provides an in-depth exploration of the core applications of biotin and PEG linkers, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to empower researchers in their scientific endeavors.
Fundamental Principles: The Synergy of Biotin and PEG
The utility of biotin-PEG linkers stems from the unique properties of each component. Biotin, a small vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for labeling, detection, and purification.
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer. The process of covalently attaching PEG chains to a molecule, known as PEGylation, confers several advantageous properties. It can increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulatory half-life.[1] PEGylation can also enhance the solubility of hydrophobic molecules and shield them from enzymatic degradation and the host's immune system.[2][3]
The conjugation of biotin to a molecule via a PEG linker combines these benefits. The PEG spacer enhances the water solubility of the biotinylated molecule and provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[4] This synergistic combination has found widespread use in drug delivery, diagnostics, and affinity purification systems.
Quantitative Data for Design and Comparison
The selection of an appropriate biotin-PEG linker and the resulting impact on the modified molecule's properties are critical design considerations. The following tables summarize key quantitative data to aid in this process.
Table 1: Biotin-Avidin/Streptavidin Interaction Affinity
| Interacting Pair | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Avidin | ~10⁻¹⁵ M[5] | Extremely strong, rapid bond formation, stable over a wide range of pH and temperatures. Avidin is a glycoprotein with a basic isoelectric point (pI), which can sometimes lead to non-specific binding. |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | Similar high affinity to avidin. Streptavidin is non-glycosylated and has a near-neutral pI, reducing non-specific binding compared to avidin. |
| Monomeric Streptavidin - Biotin | ~10⁻⁷ - 10⁻⁸ M | Lower affinity, allowing for reversible binding which is advantageous in purification applications. |
Table 2: Impact of PEGylation on the Half-Life of Therapeutics
| Therapeutic Agent | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |
| Interferon alfa-2b | 12 | 3 - 8 hours | ~40 hours | ~5 - 13 |
| Adenosine Deaminase | 5 (multiple linear) | Minutes | ~24-48 hours | Significant |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~3.5 hours | ~15-80 hours | ~4 - 23 |
| Recombinant IL-2 | 20 (branched) | ~10 minutes | >8 hours | >48 |
| Affibody-MMAE Conjugate | 4 | 19.6 min | 49.2 min | 2.5 |
| Affibody-MMAE Conjugate | 10 | 19.6 min | 219.0 min | 11.2 |
Table 3: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| ADC Target & Payload | PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Key Observation |
| HER2-Affibody-MMAE | No PEG | Baseline | Moderate | Short half-life limits efficacy. |
| HER2-Affibody-MMAE | 4 kDa | 6.5-fold higher than no PEG | Improved | Increased half-life improves tumor inhibition despite lower in vitro potency. |
| HER2-Affibody-MMAE | 10 kDa | 22.5-fold higher than no PEG | Most effective | Significant half-life extension leads to the best therapeutic outcome in vivo. |
| Anti-CD30 ADC | PEG2, PEG4, PEG8, PEG12 | Comparable EC50 values | Not specified | PEG linker length had minimal impact on in vitro potency in this specific ADC context. |
| Trastuzumab-DM1 | PEG6 vs. PEG26 | 17-fold higher with PEG26 | Not specified | Longer PEG spacer significantly reduced in vitro potency. |
Core Applications and Experimental Protocols
Targeted Drug Delivery
Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle-based therapies. The biotin moiety can be used for pre-targeting strategies, where a biotinylated antibody is first administered and allowed to accumulate at the tumor site, followed by the administration of a streptavidin-conjugated drug.
PEGylation plays a crucial role in enhancing the pharmacokinetic properties of these targeted therapies. By increasing the size of the drug conjugate, PEGylation can leverage the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in tumor tissues which have leaky vasculature and poor lymphatic drainage.
Figure 1: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
The DAR is a critical quality attribute of an ADC. HIC is a widely used method for its determination.
Materials and Reagents:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
Figure 2: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
Diagnostic Assays
The high affinity of the biotin-streptavidin interaction is leveraged in a multitude of diagnostic assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry. The use of a biotinylated detection antibody followed by a streptavidin-enzyme conjugate provides a powerful signal amplification strategy, enhancing the sensitivity of the assay.
This protocol describes a typical sandwich ELISA for the quantification of an antigen.
Materials and Reagents:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times.
-
Substrate Development: Add TMB substrate to each well and incubate until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of the antigen in the samples.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of PEG6 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The extraordinarily strong and specific non-covalent interaction between biotin and avidin or streptavidin (with a dissociation constant, K_d, in the order of 10⁻¹⁴ to 10⁻¹⁵ M) provides a versatile and robust tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1] However, the efficiency of the biotin-avidin interaction can be significantly hampered by steric hindrance, especially when biotin is attached to bulky macromolecules.[2][3] This technical guide delves into the critical role of the Polyethylene Glycol (PEG) spacer, specifically the hexaethylene glycol (PEG6) linker, in overcoming these challenges and optimizing biotinylation-based assays.
The Multifaceted Role of the PEG6 Spacer
The incorporation of a PEG6 spacer arm between biotin and the target molecule is not merely a linker; it is a strategic modification that imparts several beneficial properties to the resulting conjugate. These advantages are crucial for the success of a wide range of applications, from immunoassays to targeted drug delivery.
Mitigating Steric Hindrance
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[2] When biotin is directly conjugated to a large molecule, the accessibility of these binding pockets can be severely restricted, leading to inefficient capture and reduced assay sensitivity. The PEG6 spacer, with its extended and flexible chain, physically distances the biotin moiety from the surface of the conjugated molecule.[2] This increased spatial separation makes the biotin more accessible to the binding sites of avidin or streptavidin, thereby enhancing the binding efficiency.
Enhancing Solubility and Stability
Proteins and other biomolecules, when biotinylated, can sometimes exhibit reduced solubility, leading to aggregation and loss of function. Polyethylene glycol is a highly hydrophilic polymer that increases the overall water solubility of the biotinylated conjugate. This property is particularly advantageous when working with proteins that are prone to precipitation. Furthermore, the process of PEGylation is well-documented to enhance the stability of biomolecules by protecting them from proteolytic degradation and reducing immunogenicity.
Reducing Non-Specific Binding
The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect around the biotinylated molecule. This "stealth" property minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, a common cause of high background signals in assays like ELISA and Western blotting. The reduction in non-specific binding leads to an improved signal-to-noise ratio and more reliable data.
Data Presentation: The Impact of Spacer Arms on Biotin-Avidin/Streptavidin Interaction
While direct comparative kinetic data for a PEG6 spacer is not always available in a single study, the following table summarizes representative quantitative data from various sources to illustrate the effect of spacer arms on the biotin-avidin/streptavidin interaction. It is important to note that experimental conditions can influence these values.
| Parameter | No Spacer (Biotin) | Short Spacer (e.g., LC-Biotin) | Long PEG Spacer (e.g., PEG4/PEG6) | Reference(s) |
| Dissociation Constant (K_d) | ~10⁻¹⁵ M | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate Constant (k_on) | ~10⁷ M⁻¹s⁻¹ | Generally faster than no spacer | Can be faster than short spacers | |
| Dissociation Rate Constant (k_off) | ~10⁻⁶ s⁻¹ | Generally slower than no spacer | Can be slower than short spacers | |
| Binding Efficiency | Lower due to steric hindrance | Improved | Significantly Improved | |
| Solubility | Lower | Moderate | High |
Note: The binding affinity (K_d) of the biotin-streptavidin interaction is inherently very high. The primary advantage of the PEG spacer lies in improving the accessibility and effective concentration of biotin for binding, which is often reflected in a faster association rate (k_on) and overall higher binding efficiency in practical applications, rather than a dramatic change in the intrinsic dissociation constant.
Experimental Protocols
The following are detailed methodologies for key experiments involving biotinylation with a PEG6 spacer.
Protocol 1: Protein Biotinylation using NHS-PEG6-Biotin
This protocol describes the labeling of a protein with Biotin-PEG6-NHS ester, which reacts with primary amines (lysines and the N-terminus).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG6-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If buffers containing Tris or glycine are present, perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM Biotin-PEG6-NHS ester solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation (Optional but Recommended): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Troubleshooting Biotinylation Reactions
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Prepare the NHS-ester solution immediately before use. Do not store in solution. |
| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform buffer exchange into an amine-free buffer like PBS. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. | |
| Protein Precipitation | Over-biotinylation leading to changes in protein pI and solubility. | Reduce the molar excess of the biotin reagent. |
| The protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using dialysis or a desalting column. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate common applications where biotin-PEG6 linkers are instrumental.
Caption: Workflow of a sandwich ELISA utilizing a biotin-PEG6 conjugated detection antibody.
Caption: Immunoprecipitation workflow using a biotin-PEG6 labeled antibody for protein isolation.
Caption: Targeted drug delivery pathway utilizing a biotin-PEG6 linker for cell-specific targeting.
Conclusion
The PEG6 spacer is a critical component in modern biotinylation reagents, offering significant advantages over direct biotin conjugation or the use of shorter, more hydrophobic linkers. By mitigating steric hindrance, enhancing solubility and stability, and reducing non-specific binding, the PEG6 spacer empowers researchers to develop more sensitive, robust, and reliable assays. For professionals in drug development, the biocompatibility and "stealth" properties conferred by the PEG spacer are invaluable for creating targeted therapeutics with improved efficacy and reduced side effects. Understanding and leveraging the properties of the PEG6 spacer is therefore essential for anyone employing biotin-avidin technology in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Biotin-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for protein detection, purification, and immobilization. This document provides detailed protocols for labeling proteins with Biotin-PEG6-alcohol, a biotinylation reagent featuring a six-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the water solubility of the labeled protein and extends the biotin moiety from the protein surface, which can reduce steric hindrance and improve its accessibility for binding to streptavidin.
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on proteins. Therefore, this guide outlines two primary strategies for achieving conjugation:
-
Activation of this compound: The terminal hydroxyl group of the biotin reagent is chemically activated to create a reactive species that can subsequently be coupled to nucleophilic residues on the protein, primarily the amine groups of lysine residues.
-
Activation of Protein Carboxyl Groups: The carboxyl groups of aspartic and glutamic acid residues on the protein are activated to become reactive towards the hydroxyl group of this compound.
These protocols are designed to provide a comprehensive guide for researchers, including reaction conditions, purification of the biotinylated protein, and methods for quantifying the degree of biotin incorporation.
Quantitative Data Summary
The efficiency of protein biotinylation can be influenced by several factors, including the concentration of reactants, pH, and reaction time. The following tables summarize typical reaction parameters for the described protocols. It is recommended to optimize these conditions for each specific protein and application.
Table 1: Reaction Parameters for Activation of this compound and Conjugation to Protein Amines
| Parameter | Method 1: Tosylation | Method 2: CDI Activation |
| Activation Reagent | p-Toluenesulfonyl chloride (TsCl) | 1,1'-Carbonyldiimidazole (CDI) |
| Molar Excess of Activating Agent (to this compound) | 1.2 - 2.0 equivalents | 1.1 - 1.5 equivalents |
| Activation Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Anhydrous Acetonitrile or DMF |
| Activation Temperature & Time | 0°C to room temperature, 2-4 hours | Room temperature, 1-2 hours |
| Protein Functional Group Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Protein Conjugation Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 |
| Molar Excess of Activated Biotin (to Protein) | 10 - 50 fold | 10 - 50 fold |
| Conjugation Temperature & Time | 4°C to room temperature, 4-24 hours | 4°C to room temperature, 4-24 hours |
| Typical Biotin-to-Protein Ratio Achieved | 2 - 8 | 2 - 8 |
Table 2: Reaction Parameters for Activation of Protein Carboxyl Groups and Conjugation to this compound
| Parameter | Method 3: EDC/NHS Activation |
| Activation Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) |
| Protein Functional Group Target | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) |
| Activation Buffer | 0.1 M MES buffer, pH 4.7-6.0 |
| Molar Excess of EDC (to Protein Carboxyls) | 2 - 10 fold |
| Molar Excess of NHS (to Protein Carboxyls) | 5 - 20 fold |
| Activation Temperature & Time | Room temperature, 15-30 minutes |
| Conjugation Buffer | Reaction buffer adjusted to pH 7.2-8.0 |
| Molar Excess of this compound (to Protein) | 20 - 100 fold |
| Conjugation Temperature & Time | Room temperature, 2-4 hours |
| Typical Biotin-to-Protein Ratio Achieved | 1 - 5 |
Experimental Protocols
Method 1: Protein Biotinylation via Tosylation of this compound
This two-step protocol first activates the hydroxyl group of this compound with tosyl chloride to form a tosylate, which is a good leaving group. The activated Biotin-PEG6-tosylate is then reacted with the primary amine groups on the protein.
Step 1: Activation of this compound (Tosylation)
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 5% HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Biotin-PEG6-tosylate.
-
Step 2: Conjugation of Biotin-PEG6-tosylate to Protein
-
Materials:
-
Biotin-PEG6-tosylate (from Step 1)
-
Protein of interest
-
0.1 M Sodium Bicarbonate buffer or PBS, pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction tubes
-
-
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in 0.1 M Sodium Bicarbonate buffer, pH 8.5.
-
Prepare a 10-50 mM stock solution of Biotin-PEG6-tosylate in DMF or DMSO.
-
Add the desired molar excess (e.g., 20-fold) of the Biotin-PEG6-tosylate stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.
-
Proceed to the purification of the biotinylated protein (Protocol 4).
-
Method 2: Protein Biotinylation via CDI Activation of this compound
This method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the hydroxyl group of this compound, forming a reactive imidazole carbamate intermediate that readily reacts with protein amines.
Step 1: Activation of this compound with CDI
-
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Acetonitrile or DMF
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile or DMF.
-
Add CDI (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours under an inert atmosphere.
-
The activated Biotin-PEG6-imidazole carbamate is typically used immediately in the next step without purification.
-
Step 2: Conjugation of CDI-activated Biotin-PEG6 to Protein
-
Materials:
-
CDI-activated Biotin-PEG6 (from Step 1)
-
Protein of interest
-
0.1 M Sodium Bicarbonate buffer or PBS, pH 8.5
-
Reaction tubes
-
-
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in 0.1 M Sodium Bicarbonate buffer, pH 8.5.
-
Add the freshly prepared CDI-activated Biotin-PEG6 solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle mixing.
-
Proceed to the purification of the biotinylated protein (Protocol 4).
-
Application Notes and Protocols for Cell Surface Biotinylation using Biotin-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface biotinylation is a powerful technique for labeling and subsequently isolating cell surface proteins. This method is instrumental in studying protein localization, trafficking, expression levels, and interactions with other molecules. The choice of biotinylating reagent is critical and depends on the specific application. Biotin-PEG6-alcohol is a biotinylating reagent featuring a six-unit polyethylene glycol (PEG) spacer arm terminating in a hydroxyl group. The PEG linker increases the reagent's hydrophilicity and extends its reach, which can be advantageous in reducing steric hindrance and improving accessibility to protein targets.
However, it is crucial to note that the terminal alcohol group of this compound is not reactive towards common functional groups on proteins, such as primary amines, under physiological conditions. Therefore, a direct, one-step labeling of cell surface proteins with this reagent is not feasible. Instead, a two-step approach is necessary, involving the chemical activation of the terminal alcohol group to a reactive species prior to incubation with cells. This application note provides a comprehensive overview and a detailed, albeit hypothetical, two-step protocol for the use of this compound in cell surface biotinylation.
Principle of the Two-Step Biotinylation Strategy
The proposed method involves two key stages:
-
Activation of this compound: The terminal hydroxyl group is chemically converted into a good leaving group, making it susceptible to nucleophilic attack. A common and effective method is tosylation, where the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate ester (Biotin-PEG6-OTs). Tosylates are excellent leaving groups.
-
Labeling of Cell Surface Proteins: The activated Biotin-PEG6-OTs is then incubated with live cells. The primary amine groups (e.g., from lysine residues) on cell surface proteins act as nucleophiles, attacking the carbon adjacent to the tosylate group and displacing it to form a stable covalent bond.
This two-step approach allows for the versatile use of alcohol-terminated biotin reagents in cell surface protein labeling.
Applications
The use of a long-chain, flexible PEG linker in biotinylation has several advantages for various research applications:
-
Studying Protein-Protein Interactions: The extended spacer arm can help to overcome steric hindrance, facilitating the capture of binding partners of the biotinylated protein. This is particularly useful in co-immunoprecipitation experiments aimed at identifying components of cell surface protein complexes.
-
Investigating Receptor Trafficking and Endocytosis: By labeling surface receptors, their internalization and subsequent trafficking through endocytic pathways can be monitored and quantified. The biotin tag allows for the specific isolation of proteins that were present on the cell surface at a given time point.
-
Probing Lipid Raft Association: The PEG linker can provide the necessary flexibility for the biotin moiety to interact with streptavidin without disrupting the localization of the labeled protein within specific membrane microdomains like lipid rafts. This can be valuable in studying signaling platforms and protein sorting.
-
Targeted Drug Delivery: Biotin can serve as a targeting ligand due to the high affinity of biotin receptors (sodium-dependent multivitamin transporter and asialoglycoprotein receptor) which are often overexpressed in cancer cells. Biotin-PEGylated nanoparticles or drugs can be targeted to these cells.
Data Presentation
| Parameter | Direct Labeling (e.g., NHS-Biotin) | Two-Step Labeling (Hypothetical) | Notes |
| Overall Labeling Efficiency | Typically 70-90% for purified proteins.[1] | Estimated 50-80% | Efficiency depends on reaction conditions and protein accessibility. |
| Specificity for Cell Surface | High for membrane-impermeable reagents. | High, as the activated reagent is also membrane-impermeable. | Proper washing and quenching are crucial to prevent labeling of intracellular proteins. |
| Steric Hindrance | Can be a factor with short linkers. | Reduced due to the long PEG6 spacer. | Beneficial for antibody binding and interaction studies. |
| Solubility | Variable. | High due to the hydrophilic PEG chain. | Reduces aggregation and improves reagent handling. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the chemical activation of this compound to Biotin-PEG6-tosylate (Biotin-PEG6-OTs). This reaction should be performed in an anhydrous organic solvent.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by 5% NaHCO3, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Biotin-PEG6-OTs.
-
Verify the product structure and purity using NMR and mass spectrometry.
Protocol 2: Cell Surface Biotinylation using Activated Biotin-PEG6-OTs
This protocol details the labeling of cell surface proteins on live cells using the prepared Biotin-PEG6-OTs.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Biotin-PEG6-OTs (activated reagent from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Cell scraper
Procedure:
-
Grow cells to a confluence of 80-90%.
-
Wash the cells twice with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of Biotin-PEG6-OTs in ice-cold PBS (pH 8.0) at a concentration of 0.5-1 mg/mL.
-
Add the Biotin-PEG6-OTs solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells on ice for 30 minutes with gentle rocking.
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction and quench any unreacted biotin reagent.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the two-step cell surface biotinylation using this compound.
Caption: Conceptual diagram of using biotinylation to study receptor signaling.
References
Application Notes and Protocols for Biotin-PEG6-alcohol Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and targeting applications. The incorporation of a polyethylene glycol (PEG) spacer, such as a hexaethylene glycol (PEG6) chain, between biotin and the target molecule enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of biotinylated therapeutics.[]
This document provides detailed protocols for the conjugation of Biotin-PEG6-alcohol to primary amines. As the terminal hydroxyl group of this compound is not reactive towards primary amines, a two-step activation process is required. First, the primary alcohol is oxidized to a carboxylic acid. Subsequently, the carboxylic acid is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.
Principle of the Reaction
The conjugation of this compound to a primary amine is a two-stage process:
-
Oxidation: The terminal primary alcohol of this compound is oxidized to a carboxylic acid (Biotin-PEG6-COOH) using a suitable oxidizing agent.
-
Activation and Conjugation: The resulting carboxylic acid is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester (Biotin-PEG6-NHS).[2] This activated ester readily couples with primary amines (-NH2) at a physiological to slightly basic pH to form a stable amide linkage.[3][4]
Data Presentation
The efficiency of each step is crucial for the overall success of the biotinylation. The following table summarizes representative quantitative data for the key steps in the conjugation process. It is important to note that yields can be dependent on the specific substrate and reaction conditions.
| Step | Reaction | Reagents | Typical Yield/Efficiency | Reference |
| 1 | Oxidation of PEG-alcohol to PEG-carboxylic acid | Jones Reagent or TEMPO/NaOCl | >90% | [5] |
| 2 | Activation of PEG-carboxylic acid to PEG-NHS ester | EDC, NHS | ~45-70% | |
| 3 | Conjugation of Biotin-PEG-NHS to Protein Primary Amines | Biotin-PEG-NHS, Protein | 4-6 biotins per antibody (IgG) using a 20-fold molar excess | |
| 4 | Quantitative Analysis of Biotin Incorporation | HABA Assay | Linear range typically 20-160 µM biotin |
Experimental Protocols
Protocol 1: Oxidation of this compound to Biotin-PEG6-carboxylic Acid
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Jones reagent (chromium trioxide in sulfuric acid) or TEMPO/Sodium hypochlorite (a milder alternative)
-
Isopropanol
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will indicate the progress of the oxidation.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Biotin-PEG6-carboxylic acid.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Activation of Biotin-PEG6-carboxylic Acid with EDC and NHS
This protocol details the activation of the carboxylic acid to an amine-reactive NHS ester.
Materials:
-
Biotin-PEG6-carboxylic acid (from Protocol 1)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous solvent (DCM or DMF)
-
Cold diethyl ether
Procedure:
-
Dissolve the purified Biotin-PEG6-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
To this solution, add N-hydroxysuccinimide (NHS) (1.1-1.5 equivalents).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used as an alternative to EDC.
-
Wash the filtrate with ice-cold water and then with a 5% aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated Biotin-PEG6-NHS ester by filtration and dry under vacuum. It is recommended to use the activated NHS ester immediately.
Protocol 3: Conjugation of Biotin-PEG6-NHS Ester to a Primary Amine-Containing Protein
This protocol outlines the final step of conjugating the activated Biotin-PEG6-NHS ester to a protein.
Materials:
-
Biotin-PEG6-NHS ester (freshly prepared from Protocol 2)
-
Protein with primary amines (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
Immediately before use, dissolve the Biotin-PEG6-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the Biotin-PEG6-NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Remove the excess, unreacted biotin reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol 4: Quantification of Biotin Incorporation using the HABA Assay
This protocol allows for the determination of the degree of biotinylation.
Materials:
-
Biotinylated protein (purified from Protocol 3)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the following formula:
Moles of biotin / mole of protein = (ΔA500 * V_reaction) / (ε_HABA * V_sample * [Protein])
Where:
-
ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample
-
V_reaction = Total volume in the cuvette (1 mL)
-
ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)
-
V_sample = Volume of the biotinylated protein sample added (0.1 mL)
-
[Protein] = Molar concentration of the protein sample
-
Visualizations
Caption: Workflow for this compound conjugation to primary amines.
Caption: Principle of the HABA assay for biotin quantification.
References
Application of Biotin-PEG6-alcohol in Pull-Down Assays: A Detailed Guide for Researchers
Introduction:
Biotin-PEG6-alcohol is a versatile chemical tool widely employed in life sciences research, particularly in the realm of proteomics and drug discovery. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin, a flexible hexaethylene glycol (PEG6) spacer to enhance solubility and minimize steric hindrance, and a terminal hydroxyl group for covalent conjugation to various molecules of interest. These features make this compound an ideal choice for creating biotinylated "bait" molecules for use in pull-down assays.
Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners to a specific bait molecule. By immobilizing a biotinylated bait onto streptavidin-coated beads, researchers can capture and "pull down" interacting proteins from complex biological samples such as cell lysates. Subsequent analysis of the captured proteins, typically by mass spectrometry, allows for the identification of novel protein-protein interactions, the validation of drug-target engagement, and the elucidation of complex cellular signaling pathways.
This document provides detailed application notes and protocols for the use of this compound in pull-down assays, aimed at researchers, scientists, and drug development professionals.
Core Applications:
-
Target Identification of Small Molecules: this compound can be conjugated to a small molecule drug candidate to create a probe for identifying its cellular binding partners. This is a crucial step in understanding a drug's mechanism of action and potential off-target effects.
-
Validation of Protein-Ligand Interactions: This technique can be used to confirm and characterize the interaction between a known protein and its ligand.
-
PROTAC Ternary Complex Analysis: In the context of Proteolysis Targeting Chimeras (PROTACs), this compound is used as a linker. A biotinylated version of a PROTAC can be used in a pull-down assay to demonstrate the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.
Experimental Workflow & Signaling Pathway
The general workflow for a pull-down assay using a this compound conjugate involves the synthesis of the bait molecule, incubation with a biological sample, washing to remove non-specific binders, and elution of the captured protein complexes for analysis.
In the context of PROTACs, the pull-down assay can be used to verify the formation of the ternary complex, which is essential for the degradation of the target protein.
Experimental Protocols
Protocol 1: Conjugation of a Small Molecule Carboxylic Acid to this compound
This protocol describes the esterification of a small molecule containing a carboxylic acid with the hydroxyl group of this compound.
Materials:
-
This compound
-
Small molecule with a carboxylic acid functional group
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the small molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product, being more nonpolar, should have a higher Rf value than the starting this compound.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the desired Biotin-PEG6-small molecule conjugate.
-
Characterization: Confirm the identity and purity of the final product by Mass Spectrometry and NMR.
Protocol 2: Pull-Down Assay for Target Identification
This protocol outlines the procedure for using the synthesized Biotin-PEG6-small molecule conjugate to pull down interacting proteins from a cell lysate.
Materials:
-
Biotin-PEG6-small molecule conjugate (Bait)
-
Control: this compound or a biotinylated inactive analogue of the small molecule
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate from the appropriate cell line or tissue
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for native elution)
-
Bradford or BCA protein assay reagents
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in lysis buffer. Aliquot the required amount of bead slurry for each pull-down experiment (typically 20-50 µL of slurry per sample).
-
Bead Washing: Place the tubes on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads three times with 1 mL of lysis buffer.
-
Bait Immobilization: After the final wash, resuspend the beads in 500 µL of lysis buffer. Add the Biotin-PEG6-small molecule conjugate (bait) and the control to their respective tubes (a typical starting concentration is 1-10 µM).
-
Incubation with Bait: Incubate the beads with the bait and control molecules for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Blocking (Optional): To reduce non-specific binding, pellet the beads and incubate with a blocking solution (e.g., 1% BSA in lysis buffer) for 30 minutes at 4°C.
-
Incubation with Lysate: Pellet the beads and remove the supernatant. Add 0.5-1 mg of pre-cleared cell lysate to each tube.
-
Protein Binding: Incubate the bead-bait complexes with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer. Between each wash, resuspend the beads thoroughly.
-
Elution: After the final wash, remove all residual wash buffer. Add 20-50 µL of elution buffer to the beads.
-
For Mass Spectrometry (Denaturing): Add 1X SDS-PAGE sample buffer and boil for 5-10 minutes at 95°C.
-
For Functional Assays (Native): Use a competitive elution buffer (e.g., containing free biotin) or a buffer with high salt concentration or low pH.
-
-
Sample Analysis: Centrifuge the tubes and collect the supernatant containing the eluted proteins. Analyze the samples by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive target identification, proceed with in-gel digestion and mass spectrometry analysis.
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison between the experimental sample (bait) and the control.
Table 1: Representative Quantitative Mass Spectrometry Data from a Pull-Down Assay
| Protein ID (UniProt) | Gene Name | Bait Peptide Count | Control Peptide Count | Enrichment Ratio (Bait/Control) | p-value |
| P06213 | INS | 58 | 2 | 29.0 | <0.001 |
| Q9Y243 | BRD4 | 45 | 1 | 45.0 | <0.001 |
| P62258 | RPLP0 | 5 | 4 | 1.25 | 0.65 |
| P60709 | ACTB | 10 | 9 | 1.11 | 0.82 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Disclaimer: The protocols provided are intended as a general guide. Optimal conditions for conjugation and pull-down assays may vary depending on the specific small molecule, target proteins, and cell type used. It is recommended to perform optimization experiments for critical parameters such as bait concentration, lysate amount, and incubation times.
Application Notes and Protocols for Biotin-PEG6-alcohol in Surface Immobilization of Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG6-alcohol for the stable and specific immobilization of molecules on various surfaces. This technique is pivotal for a range of applications, including biosensor development, immunoassays, cell adhesion studies, and high-throughput screening in drug discovery.
Introduction
This compound is a heterobifunctional linker molecule that combines the high-affinity binding of biotin to streptavidin (or avidin) with the benefits of a polyethylene glycol (PEG) spacer. The terminal alcohol group allows for covalent attachment to appropriately activated surfaces, while the biotin moiety serves as a highly specific capture tag for streptavidin-conjugated molecules. The PEG6 spacer provides a flexible, hydrophilic linker that reduces steric hindrance and non-specific binding, thereby improving the accessibility and functionality of the immobilized molecules.[1][2]
Key Advantages:
-
High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest known non-covalent bonds, ensuring stable immobilization.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes unwanted interactions between the surface and biomolecules.[1]
-
Enhanced Accessibility: The length and flexibility of the PEG6 linker allow immobilized molecules to maintain their native conformation and activity.
-
Versatility: The terminal hydroxyl group can be reacted with various surface chemistries for covalent attachment.[1][3]
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in surface modification protocols.
| Property | Value | Reference |
| Molecular Formula | C22H41N3O8S | |
| Molecular Weight | 507.64 g/mol | |
| CAS Number | 906099-89-6 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month. |
Experimental Protocols
The following protocols provide a general framework for the immobilization of molecules on surfaces using this compound. Optimization may be required depending on the specific substrate, molecule to be immobilized, and the intended application.
Protocol 1: Functionalization of Glass or Silica Surfaces
This protocol describes the covalent attachment of this compound to glass or silica surfaces via silanization.
Materials:
-
Glass or silica substrate (e.g., microscope slides, coverslips)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass/silica substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned substrates in the APTES solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.
-
-
Activation of Hydroxyl Groups on this compound (Formation of a Carbonate):
-
In a separate reaction vessel, dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of TEA to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
-
Coupling of Activated Biotin-PEG6 to the Amine-Functionalized Surface:
-
Immerse the amine-functionalized substrates in the solution containing the activated Biotin-PEG6-carbonate.
-
Allow the reaction to proceed for 12-16 hours at room temperature.
-
Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.
-
Dry the Biotin-PEG6-functionalized surface under a stream of nitrogen.
-
-
Streptavidin Immobilization:
-
Incubate the Biotin-PEG6-functionalized surface with a streptavidin solution (e.g., 0.1-1 mg/mL in PBS) for 30-60 minutes at room temperature.
-
Rinse the surface with PBS to remove unbound streptavidin.
-
The surface is now ready for the immobilization of biotinylated molecules.
-
Protocol 2: Functionalization of Gold Surfaces
This protocol outlines the preparation of a self-assembled monolayer (SAM) of a thiol-terminated PEG linker followed by the attachment of this compound.
Materials:
-
Gold-coated substrate
-
Ethanol
-
11-Mercaptoundecanoic acid (MUA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-PEG6-amine (a derivative of this compound where the alcohol is replaced by an amine)
-
MES buffer (0.1 M, pH 4.5-5.0)
-
PBS (pH 7.4)
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
Procedure:
-
Surface Cleaning:
-
Clean the gold substrate by rinsing with ethanol and DI water, then drying under a stream of nitrogen. Plasma cleaning or piranha treatment (with caution) can also be used for thorough cleaning.
-
-
Formation of Carboxyl-Terminated SAM:
-
Immerse the cleaned gold substrate in a 1-10 mM solution of MUA in ethanol for 12-24 hours to form a stable SAM.
-
Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Immerse the MUA-functionalized substrate in a freshly prepared solution of 100 mM EDC and 25 mM NHS in MES buffer for 15-30 minutes at room temperature.
-
Rinse the substrate with MES buffer and then PBS.
-
-
Coupling of Biotin-PEG6-amine:
-
Immediately immerse the activated surface in a solution of Biotin-PEG6-amine (1-5 mg/mL in PBS) for 2-4 hours at room temperature.
-
Rinse the surface with PBS to remove unreacted linker.
-
-
Streptavidin Immobilization:
-
Incubate the Biotin-PEG6-functionalized surface with a streptavidin solution (e.g., 0.1-1 mg/mL in PBS) for 30-60 minutes at room temperature.
-
Rinse the surface with PBS to remove unbound streptavidin.
-
The surface is now ready for the immobilization of biotinylated molecules.
-
Quantitative Data Summary
The surface density of immobilized molecules is a critical parameter for many applications. The following table summarizes representative data from the literature on streptavidin surface coverage on biotinylated surfaces. Note that the exact surface density will depend on the specific substrate, linker chemistry, and immobilization conditions.
| Surface Type | Linker | Streptavidin Surface Density (pmol/cm²) | Measurement Technique |
| Supported Lipid Bilayer | Biotinylated Lipids | 1.5 - 6.0 | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) |
| Self-Assembled Monolayer (Gold) | Thiol-PEG-Biotin | 2.0 - 5.0 | Surface Plasmon Resonance (SPR) |
| Glass | Biotin-PEG-Silane | 1.0 - 4.0 | Fluorescence Microscopy |
Visualizations
Signaling Pathway of Immobilization
Caption: Workflow for surface immobilization using this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for surface functionalization.
Conclusion
This compound is a valuable tool for the controlled immobilization of molecules on a variety of surfaces. The protocols and data presented here provide a solid foundation for researchers to develop robust and reliable surface-based assays. Careful optimization of reaction conditions and thorough characterization of the functionalized surfaces are key to achieving desired performance in specific applications.
References
Application Notes: Antibody Biotinylation using a Two-Step Protocol with Biotin-PEG6-alcohol
These application notes provide a detailed protocol for the biotinylation of antibodies using Biotin-PEG6-alcohol. Due to the non-reactive nature of the terminal hydroxyl group on the PEG linker, a two-step process is required. The first step involves the chemical activation of the this compound to an aldehyde-reactive group. The second step is the covalent conjugation of the activated biotin linker to the antibody via reductive amination. This method offers a flexible approach to biotinylation, particularly when direct amine-reactive biotinylation reagents are not suitable.
Principle
Standard biotinylation reagents typically target primary amines (lysine residues) on antibodies. However, this compound lacks a reactive group for direct conjugation. This protocol first describes the oxidation of the terminal alcohol on the Biotin-PEG6 linker to an aldehyde using a mild oxidizing agent. This "activated" Biotin-PEG6-aldehyde can then be covalently coupled to the primary amine groups of lysine residues on the target antibody through reductive amination. The resulting Schiff base is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride. The PEG linker provides spacing to minimize steric hindrance, which can improve the accessibility of the biotin for avidin or streptavidin binding.
Materials and Reagents
-
Antibody to be biotinylated (in a buffer free of primary amines, such as PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium cyanoborohydride (NaCNBH3)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Dialysis tubing or desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation
Experimental Protocols
3.1. Step 1: Activation of this compound to Biotin-PEG6-aldehyde
This step involves the oxidation of the terminal alcohol to an aldehyde.
-
Dissolve this compound in anhydrous Dichloromethane (DCM).
-
Add Dess-Martin Periodinane (DMP) (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Biotin-PEG6-aldehyde.
-
Verify the product by mass spectrometry.
3.2. Step 2: Biotinylation of Antibody via Reductive Amination
This step conjugates the activated biotin linker to the antibody.
-
Prepare the antibody at a concentration of 1-5 mg/mL in PBS (pH 7.4).
-
Dissolve the Biotin-PEG6-aldehyde in DMSO to a stock concentration of 10-50 mM.
-
Add the desired molar excess of Biotin-PEG6-aldehyde to the antibody solution. A 20 to 50-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Add sodium cyanoborohydride to a final concentration of 5 mM.
-
Continue the incubation for another 2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM and incubate for 30 minutes.
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
3.3. Step 3: Determination of Degree of Biotinylation
The HABA assay can be used to quantify the number of biotin molecules per antibody.
-
Follow the manufacturer's instructions for the HABA assay kit.
-
Measure the absorbance of the avidin/HABA solution at 500 nm.
-
Add the biotinylated antibody sample to the cuvette and record the change in absorbance.
-
Calculate the degree of biotinylation based on the absorbance change and the antibody concentration.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by the molar ratio of the biotin reagent to the antibody. The following table provides representative data for the biotinylation of a typical IgG antibody.
| Molar Ratio (Biotin:Antibody) | Degree of Biotinylation (Biotin/Ab) | Antibody Recovery (%) |
| 10:1 | 2.5 | >95% |
| 20:1 | 4.8 | >95% |
| 50:1 | 8.2 | >90% |
| 100:1 | 12.5 | >85% |
Diagrams
Caption: Workflow for antibody biotinylation using this compound.
Caption: Chemical pathway for reductive amination of an antibody.
Application Notes and Protocols for Biotin-PEG6-alcohol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG6-alcohol in the development of targeted drug delivery systems. This versatile linker combines the specific targeting moiety of biotin with a flexible polyethylene glycol (PEG) spacer, culminating in a hydroxyl group for versatile conjugation chemistry.
Principle of Biotin-Targeted Drug Delivery
Biotin, a water-soluble B vitamin, exhibits an exceptionally high affinity for the sodium-dependent multivitamin transporter (SMVT), which is frequently overexpressed on the surface of various cancer cells to meet their increased metabolic demands.[1][2][3] This overexpression provides a molecular target for the selective delivery of therapeutic agents to tumor tissues, thereby enhancing drug efficacy and minimizing off-target toxicity.[4][5]
The this compound linker leverages this biological phenomenon. The terminal biotin group serves as the targeting ligand, guiding the drug delivery system to cancer cells expressing the SMVT. The six-unit PEG spacer enhances the solubility and bioavailability of the conjugate, reduces immunogenicity, and provides spatial separation between the biotin moiety and the drug cargo, which can facilitate optimal receptor binding. The terminal alcohol (hydroxyl group) allows for covalent attachment to drug molecules or nanoparticle surfaces through various chemical reactions, such as esterification.
Upon binding to the SMVT, the biotin-conjugated drug delivery system is internalized by the cell primarily through a dynamin- and caveolae-dependent endocytosis pathway. This mechanism bypasses the more common clathrin-mediated endocytosis, offering an alternative route for cellular entry. Once inside the cell, the payload can be released to exert its therapeutic effect.
Key Applications
-
Targeted Delivery of Small Molecule Drugs: Covalent conjugation of cytotoxic agents to this compound can improve their therapeutic index by increasing their concentration at the tumor site and reducing systemic exposure.
-
Surface Functionalization of Nanoparticles: this compound can be anchored to the surface of various nanoparticles (e.g., PLGA, liposomes, gold nanoparticles) to create targeted drug carriers for chemotherapeutics, imaging agents, or nucleic acids.
-
Development of Theranostic Agents: By incorporating both a therapeutic and a diagnostic agent into a biotin-targeted nanoparticle system, it is possible to simultaneously monitor disease progression and deliver treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotin-PEGylated nanoparticle systems for targeted drug delivery. While not all studies used the exact this compound linker, the data provides a representative overview of the performance of such systems.
Table 1: Physicochemical Properties and Drug Loading of Biotin-PEGylated Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Biotin-decorated PLGA NPs | SN-38 | 180 ± 12 | -5 ± 0.43 | 87.6 ± 1.5 | 7.96 ± 0.15 | |
| Non-targeted PLGA NPs | SN-38 | 170 ± 4 | -9.7 ± 0.3 | 70.09 ± 5 | 6.76 ± 0.34 | |
| TPP-PEG-Biotin NPs | Doxorubicin | Not Reported | Not Reported | Not Reported | 25.03 | |
| Biotin-PEG/PCL micelles | Paclitaxel | 88 - 118 | Not Reported | Not Reported | 10 (wt%) |
Table 2: In Vitro Cytotoxicity (IC50 Values) of Biotin-Targeted Drug Delivery Systems
| Cell Line | Drug Delivery System | IC50 Value | Incubation Time (h) | Reference |
| 4T1 (Breast Cancer) | Biotin-targeted SN-38 NPs | 0.32 µM | 24 | |
| 4T1 (Breast Cancer) | Non-targeted SN-38 NPs | 0.49 µM | 24 | |
| 4T1 (Breast Cancer) | Free SN-38 | 0.61 µM | 24 | |
| L1210FR (Leukemia) | Biotin-linker-SB-T-1214 | 8.8 nM | Not Reported | |
| L1210 (Leukemia) | Biotin-linker-SB-T-1214 | 522 nM | Not Reported | |
| HeLa (Cervical Cancer) | Biotin conjugate AuNP-Paclitaxel | >2-fold improvement vs. non-biotinylated | 24 |
Table 3: Cellular Uptake and Drug Release
| System | Parameter | Value | Conditions | Reference |
| Biotinylated micelles | Cellular Uptake | 4-fold improvement vs. non-biotinylated | 2 h incubation | |
| Biotin-targeted SN-38 NPs | Cumulative Drug Release | ~70% | pH 5.2, 72 h | |
| Biotin-targeted SN-38 NPs | Cumulative Drug Release | ~55% | pH 7.4, 72 h |
Experimental Protocols
Protocol 1: Synthesis of Biotin-PEGylated PLGA Nanoparticles for Drug Delivery
This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their surface functionalization with this compound.
Part A: Nanoparticle Formulation (Oil-in-Water Single Emulsion Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the desired hydrophobic drug in 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and dichloromethane).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while homogenizing at high speed (e.g., 25,000 rpm) on ice to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the complete evaporation of the organic solvent and the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
Part B: Surface Functionalization with this compound
This part of the protocol assumes the use of a PLGA polymer with terminal carboxyl groups that can be activated for conjugation.
-
Activation of PLGA Carboxyl Groups: Resuspend the washed nanoparticles in 10 mL of anhydrous dimethylformamide (DMF). Add 50 mg of N,N'-dicyclohexylcarbodiimide (DCC) and 30 mg of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the PLGA surface. Stir the reaction mixture for 6 hours at room temperature.
-
Conjugation with Biotin-PEG6-amine (Synthesized from this compound):
-
Note: This step requires the conversion of the terminal alcohol of this compound to an amine. This can be achieved through standard organic synthesis methods (e.g., tosylation followed by amination).
-
Dissolve 20 mg of the synthesized Biotin-PEG6-amine in 2 mL of DMF.
-
Add the Biotin-PEG6-amine solution to the activated PLGA nanoparticle suspension.
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., argon).
-
-
Purification of Biotinylated Nanoparticles: Collect the biotinylated nanoparticles by centrifugation. Wash the nanoparticles three times with deionized water to remove unreacted reagents.
-
Final Preparation: Resuspend the final biotin-targeted nanoparticles in a suitable buffer (e.g., PBS) for characterization or in a lyophilization medium for long-term storage.
Protocol 2: Characterization of Biotin-PEGylated Nanoparticles
A. Size, Polydispersity, and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
B. Morphological Analysis
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
-
C. Drug Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve a weighed amount of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculations:
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Cellular Uptake Study
This protocol uses a fluorescently labeled nanoparticle to visualize cellular uptake.
-
Cell Culture: Seed cancer cells known to overexpress biotin receptors (e.g., 4T1, HeLa) in a suitable culture vessel (e.g., 6-well plate with glass coverslips) and allow them to adhere overnight.
-
Treatment:
-
Prepare suspensions of fluorescently labeled biotin-targeted nanoparticles and non-targeted nanoparticles in cell culture medium.
-
Incubate the cells with the nanoparticle suspensions for a defined period (e.g., 4 hours).
-
Include a control group of untreated cells.
-
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Optionally, stain the cell nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a confocal laser scanning microscope.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100.
Visualizations
Caption: Workflow for nanoparticle formulation and biotinylation.
Caption: Biotin receptor-mediated endocytosis pathway.
Caption: Logic of biotin-targeted drug delivery.
References
- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Creating Biotinylated Probes with Biotin-PEG6-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-streptavidin interaction (Kd = 10⁻¹⁵ M) allows for highly specific and sensitive detection, purification, and immobilization of target molecules.[1] The incorporation of a polyethylene glycol (PEG) spacer between biotin and the target molecule, as in Biotin-PEG6-alcohol, offers significant advantages. The PEG linker enhances the hydrophilicity of the resulting probe, reducing aggregation and non-specific binding, and the extended spacer arm minimizes steric hindrance, ensuring efficient binding of biotin to streptavidin.[2][3]
This compound is a versatile biotinylation reagent featuring a terminal primary hydroxyl group.[2] This hydroxyl group can be activated or reacted with various functional groups on target molecules, such as carboxylic acids, to form stable covalent bonds.[4] This application note provides detailed protocols for creating biotinylated probes using this compound, with a focus on labeling small molecules containing a carboxylic acid moiety. It also covers methods for probe purification and quantification of biotin incorporation.
Applications of Biotinylated Probes
Biotinylated probes are utilized in a wide array of applications, including:
-
Affinity Purification: Isolating specific binding partners from complex biological mixtures, such as in protein pull-down assays.
-
Immunoassays: Developing sensitive detection methods like ELISA and Western blotting.
-
Enzyme Assays: Creating tools for studying enzyme kinetics and inhibitor screening, such as in kinase assays.
-
Cellular Imaging: Visualizing the localization of target molecules within cells.
-
Nucleic Acid Detection: Preparing probes for in situ hybridization and other nucleic acid-based assays.
Data Presentation
Table 1: Comparison of Hydroxyl Activation Methods for this compound Conjugation
| Activation Method | Reagents | Typical Reaction Efficiency | Key Advantages | Key Disadvantages |
| Carbonyldiimidazole (CDI) Activation | 1,1'-Carbonyldiimidazole | 70-85% | One-step activation; relatively mild conditions. | Moisture-sensitive; side reactions possible. |
| N,N'-Disuccinimidyl Carbonate (DSC) Activation | N,N'-Disuccinimidyl carbonate, base (e.g., triethylamine) | 75-90% | Forms a stable active intermediate; good for subsequent reaction with amines. | Requires anhydrous conditions; base can be incompatible with sensitive molecules. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 80-95% | High efficiency; proceeds with inversion of configuration; versatile for various nucleophiles. | Reagents can be difficult to remove; requires anhydrous conditions; DEAD/DIAD are hazardous. |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | 60-80% | Forms a good leaving group for subsequent nucleophilic substitution. | Can be harsh for sensitive molecules; may not be chemoselective in the presence of other nucleophiles. |
Table 2: Illustrative Data for HABA Assay Quantification of a Biotinylated Small Molecule
| Sample | Protein/Sample Concentration (mg/mL) | A₅₀₀ HABA/Avidin | A₅₀₀ HABA/Avidin/Biotin Sample | ΔA₅₀₀ | Moles of Biotin per Mole of Sample |
| Unlabeled Small Molecule | 1.0 | 0.950 | 0.948 | 0.002 | ~0 |
| Biotinylated Small Molecule (Batch 1) | 1.0 | 0.950 | 0.625 | 0.325 | 3.2 |
| Biotinylated Small Molecule (Batch 2) | 1.0 | 0.950 | 0.550 | 0.400 | 4.0 |
| Biotin Standard (4 µM) | N/A | 0.950 | 0.810 | 0.140 | N/A |
Note: These are illustrative data. Actual results will vary depending on the specific molecule and reaction conditions.
Experimental Protocols
Protocol 1: Biotinylation of a Carboxylic Acid-Containing Small Molecule via CDI Activation
This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid functional group using 1,1'-Carbonyldiimidazole (CDI) as an activator.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution of Small Molecule: In a reaction vial, dissolve the carboxylic acid-containing small molecule in anhydrous DMF to a final concentration of 10 mM.
-
CDI Activation: Add 1.2 equivalents of CDI to the small molecule solution. Stir the reaction at room temperature for 1-2 hours.
-
Addition of this compound: In a separate vial, dissolve 1.5 equivalents of this compound in a minimal amount of anhydrous DMF.
-
Conjugation: Add the this compound solution to the activated small molecule reaction mixture. Add 2 equivalents of DIPEA to the reaction.
-
Incubation: Stir the reaction at room temperature overnight (12-16 hours).
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Proceed to Protocol 2 for the purification of the biotinylated probe.
Protocol 2: Purification of the Biotinylated Small Molecule Probe
This protocol describes the purification of the biotinylated small molecule from the unreacted starting materials and byproducts using size-exclusion chromatography.
Materials:
-
Crude biotinylation reaction mixture
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
Phosphate-Buffered Saline (PBS) or a suitable buffer
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the Sephadex G-25 column with 3-5 column volumes of PBS.
-
Sample Loading: Carefully load the quenched reaction mixture onto the top of the column.
-
Elution: Elute the sample with PBS, collecting fractions of a defined volume (e.g., 0.5 mL).
-
Fraction Analysis: Monitor the fractions for the presence of the biotinylated product. This can be done using a dot blot with streptavidin-HRP or by analyzing the absorbance at a wavelength specific to the small molecule, if applicable.
-
Pooling and Concentration: Pool the fractions containing the purified biotinylated probe and concentrate if necessary using a vacuum concentrator.
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin in a sample.
Materials:
-
Purified biotinylated probe
-
HABA/Avidin solution (commercially available kits are recommended)
-
Biotin standards
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Prepare Biotin Standards: Prepare a series of biotin standards of known concentrations.
-
Assay Setup:
-
Blank: Add the appropriate volume of HABA/Avidin solution and buffer (without biotin) to a well or cuvette.
-
Standards: Add the HABA/Avidin solution and each biotin standard to separate wells.
-
Samples: Add the HABA/Avidin solution and the purified biotinylated probe to separate wells. It may be necessary to test different dilutions of the sample.
-
-
Incubation: Incubate the plate or cuvettes at room temperature for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance of all wells at 500 nm.
-
Calculations:
-
Calculate the change in absorbance (ΔA₅₀₀) for the standards and samples by subtracting their absorbance from the blank.
-
Create a standard curve by plotting the ΔA₅₀₀ of the biotin standards against their known concentrations.
-
Determine the concentration of biotin in your sample using the standard curve.
-
Calculate the moles of biotin per mole of your probe using the following formula: Moles of Biotin / Mole of Probe = (Concentration of Biotin in sample) / (Concentration of Probe in sample)
-
Mandatory Visualizations
Caption: Workflow for creating and using biotinylated probes.
Caption: Kinase signaling pathway and inhibitor probe pull-down.
References
Application Notes: Biotin-PEG6-alcohol for PROTAC Synthesis and Evaluation
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to eliminate specific disease-causing proteins from within the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[1] A PROTAC molecule consists of three main components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[3] This ubiquitination acts as a molecular tag, marking the POI for degradation by the cell's natural disposal machinery, the 26S proteasome.[4] This catalytic process allows sub-stoichiometric concentrations of a PROTAC to degrade a substantial amount of target protein.
The Role of Linkers in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties and biological activity. The linker's length, composition, and attachment points can significantly impact the stability and geometry of the ternary complex, which is a crucial step for efficient ubiquitination. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties:
-
Enhanced Solubility: PEG chains are hydrophilic, which can improve the aqueous solubility of the often hydrophobic PROTAC molecule, aiding in its formulation and cell permeability.
-
Improved Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of therapeutic molecules.
-
Synthetic Versatility: PEG linkers are synthetically tractable, allowing for the systematic variation of linker length to optimize the distance between the two ends of the PROTAC for ideal ternary complex formation.
Biotin-PEG6-alcohol: A Versatile Tool for PROTAC Research
This compound is a bifunctional linker that incorporates a biotin moiety, a flexible six-unit PEG spacer, and a terminal alcohol group for conjugation. This combination makes it an invaluable tool for both the synthesis and the detailed investigation of PROTACs.
-
Structure: The molecule features a biotin headgroup, a PEG6 spacer that provides a defined length and flexibility, and a reactive primary alcohol (-OH) group for chemical ligation.
-
Advantages of the Biotin Tag: The biotin tag's exceptionally high affinity for streptavidin and avidin is one of the strongest known non-covalent interactions in nature. This property is widely exploited in various biochemical and cellular assays to facilitate:
-
Purification: Affinity purification of the final PROTAC or related intermediates.
-
Detection: Use in assays like ELISA, Western blot, and dot blots.
-
Immobilization: Anchoring the PROTAC to streptavidin-coated surfaces for biophysical assays like Surface Plasmon Resonance (SPR).
-
Affinity Pulldown: Isolating the ternary complex (PROTAC-POI-E3 ligase) from cell lysates to confirm its formation in a cellular context.
-
Proximity Labeling: Use in advanced techniques like BioID (Proximity-Dependent Biotin Identification) to map the PROTAC-proximal proteins in living cells.
-
-
Role of the Terminal Alcohol: The primary alcohol is a versatile chemical handle. It can be readily activated—for instance, by conversion to a tosylate, mesylate, or alkyl halide—to facilitate nucleophilic substitution reactions, enabling its covalent attachment to a POI ligand or an E3 ligase ligand during PROTAC synthesis.
Physicochemical and Experimental Data
The data presented below are representative examples to illustrate the application and characterization of a hypothetical PROTAC synthesized using a Biotin-PEG6 linker, hereafter referred to as "Bio-PROTAC-X".
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₂H₄₁N₃O₉S | |
| Molecular Weight | 507.64 g/mol | |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, Methanol | Supplier Data |
| Purity (Typical) | >98% (HPLC) |
| Storage Conditions | -20°C to -80°C for long-term storage | |
Table 2: Example Quantitative Data from Target Degradation Assay (Western Blot) Cell Line: MCF7 | Treatment Time: 24 hours
| Bio-PROTAC-X Conc. (nM) | Target Protein Level (% of Vehicle) |
|---|---|
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 48% |
| 50 | 15% |
| 100 | 8% |
| 500 | 9% |
| Calculated DC₅₀ | ~10 nM |
| Calculated Dₘₐₓ | >90% |
Table 3: Example Data from Ternary Complex Pulldown Assay Assay: Streptavidin bead pulldown from cell lysate treated with Bio-PROTAC-X, followed by Western Blot.
| Assay Component | Vehicle Control | Bio-PROTAC-X Treated |
|---|---|---|
| Bait (Pulled down) | Streptavidin Beads | Streptavidin Beads |
| Bio-PROTAC-X | Absent | Present |
| Target Protein (Detected) | No Band | Strong Band |
| E3 Ligase (Detected) | No Band | Strong Band |
Visualized Workflows and Mechanisms
Caption: Mechanism of Action for a Biotinylated PROTAC.
Caption: General Synthetic Workflow for PROTAC Assembly.
Caption: Workflow for Western Blot Degradation Assay.
Caption: Workflow for Ternary Complex Pulldown Assay.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC (General Scheme)
This protocol describes a general, two-step synthetic route to conjugate this compound to an E3 ligase ligand and a POI ligand.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing E3 ligase ligand (e.g., derivative of pomalidomide, VHL ligand)
-
Carboxylic acid-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the activated linker, Biotin-PEG6-OTs .
Step 2: Conjugation to E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Biotin-PEG6-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under an inert atmosphere. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by preparative HPLC to obtain the Biotin-PEG6-E3 Ligand conjugate.
Step 3: Final Conjugation to POI Ligand
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq), the Biotin-PEG6-E3 Ligand conjugate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere. Monitor by LC-MS.
-
Upon completion, purify the final Bio-PROTAC-X using preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol quantifies the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Bio-PROTAC-X stock solution (in DMSO)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of Bio-PROTAC-X in culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 16-24 hours) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-POI and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ values.
-
References
Application Note & Protocol: Quantification of Protein Biotinylation using a PEGylated Biotin Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biotinylation of proteins using an amine-reactive Biotin-PEG-NHS ester and the subsequent quantification of the degree of biotinylation using the colorimetric HABA (4'-Hydroxyazobenzene-2-carboxylic acid) assay.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and targeted drug delivery. The incorporation of a Polyethylene Glycol (PEG) spacer arm between the biotin molecule and the target protein can enhance the accessibility of the biotin moiety for binding to streptavidin, improve the solubility of the conjugate, and reduce steric hindrance.[1][2]
Accurate quantification of the degree of biotinylation, or the molar ratio of biotin to protein, is critical for ensuring the consistency and performance of biotinylated reagents.[3][4] The HABA assay is a widely used, simple, and rapid colorimetric method for this purpose.[5] This assay is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin present in the sample, which leads to a measurable decrease in absorbance at 500 nm.
This application note details the experimental workflow for biotinylating a protein with a Biotin-PEG-NHS ester and quantifying the incorporated biotin using the HABA assay.
Experimental Workflow Overview
The overall process involves two main stages: the biotinylation of the protein and the quantification of the incorporated biotin.
Figure 1: Overall experimental workflow for protein biotinylation and quantification.
Protocol 1: Protein Biotinylation with Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with a Biotin-PEG-NHS ester. Note that Biotin-PEG6-alcohol contains a terminal hydroxyl group that is not directly reactive with proteins. For direct labeling, an activated form such as Biotin-PEG6-NHS ester should be used.
3.1. Materials
-
Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS Ester (e.g., Biotin-PEG6-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Desalting column or dialysis cassette for purification
3.2. Procedure
-
Prepare the Protein Sample:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.
-
-
Calculate the Molar Ratio of Biotin Reagent to Protein:
-
A 20-fold molar excess of the biotin reagent is typically recommended for efficient labeling. The optimal ratio may need to be determined empirically for each protein.
-
Calculation:
-
Moles of Protein = (grams of protein) / (molecular weight of protein in g/mol )
-
Moles of Biotin Reagent = Moles of Protein × 20
-
-
-
Prepare the Biotin-PEG-NHS Ester Solution:
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Perform the Biotinylation Reaction:
-
Add the calculated volume of the 10 mM Biotin-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial for accurate quantification in the HABA assay.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol can be performed in either a cuvette for a spectrophotometer or a 96-well microplate for a plate reader.
4.1. HABA Assay Principle
Figure 2: Principle of the HABA assay for biotin quantification.
4.2. Materials
-
HABA/Avidin premixed solution (or HABA and Avidin to be mixed)
-
Biotinylated protein sample (purified)
-
PBS (Phosphate-Buffered Saline), pH 7.2
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a 96-well clear microplate
4.3. HABA Assay Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Add HABA/Avidin to Wells: Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Prepare a Blank: In one well, add 20 µL of PBS to the HABA/Avidin solution. This will serve as the blank (A_blank).
-
Add Biotinylated Sample: Add 20 µL of the purified biotinylated protein sample to a separate well containing the HABA/Avidin solution (A_sample). It is recommended to test several dilutions of the sample to ensure the reading falls within the linear range of the assay.
-
Incubate: Mix the contents of the wells gently and incubate at room temperature for 5-10 minutes.
-
Measure Absorbance: Measure the absorbance of the blank and the sample wells at 500 nm.
4.4. Calculations for Degree of Biotinylation
-
Calculate the change in absorbance (ΔA500): ΔA500 = A_blank - A_sample
-
Calculate the concentration of biotin (in M): Biotin Concentration (M) = ΔA500 / (ε_HABA × pathlength)
-
Where ε_HABA (molar extinction coefficient of the HABA-avidin complex at 500 nm) is approximately 34,000 M⁻¹cm⁻¹.
-
The pathlength in a standard 96-well plate with 200 µL volume is typically around 0.5 cm. This should be confirmed for the specific plate and reader used.
-
-
Calculate the concentration of the protein (in M): Protein Concentration (M) = (Protein concentration in mg/mL) / (Protein MW in Da) × 1000
-
Calculate the Degree of Biotinylation (moles of biotin per mole of protein): Degree of Biotinylation = Biotin Concentration (M) / Protein Concentration (M)
Quantitative Data Presentation
The following table provides a template for recording and presenting the quantitative data from the HABA assay.
| Sample Description | Protein Conc. (mg/mL) | Protein Conc. (M) | A500 (Blank) | A500 (Sample) | ΔA500 | Biotin Conc. (M) | Degree of Biotinylation (Biotin/Protein) |
| Protein X, 20x Biotin-PEG-NHS | 2.0 | 1.33E-05 | 0.950 | 0.650 | 0.300 | 1.76E-05 | 1.32 |
| Protein X, 40x Biotin-PEG-NHS | 2.0 | 1.33E-05 | 0.950 | 0.450 | 0.500 | 2.94E-05 | 2.21 |
| Negative Control (Unlabeled Protein) | 2.0 | 1.33E-05 | 0.950 | 0.945 | 0.005 | 2.94E-07 | 0.02 |
Note: The data in this table is for illustrative purposes only and is based on a hypothetical protein with a molecular weight of 150,000 Da.
Troubleshooting and Considerations
-
Inaccurate Results: Ensure complete removal of free biotin after the labeling reaction, as it will lead to an overestimation of the degree of biotinylation.
-
Precipitation: Avoid buffers containing potassium, as this can cause precipitation in the HABA assay.
-
Assay Range: If the change in absorbance is too large or too small, adjust the concentration of the biotinylated protein sample and repeat the assay.
-
Effect of PEG Spacer: While the HABA assay is generally robust, very long PEG chains have been reported to slightly decrease the affinity of biotin for avidin. For a PEG6 spacer, this effect is expected to be minimal, but it is a factor to consider for highly precise measurements.
Conclusion
The combination of a Biotin-PEG-NHS ester for labeling and the HABA assay for quantification provides a reliable and straightforward method for preparing and characterizing biotinylated proteins. The protocols and information provided in this application note should enable researchers to confidently perform and quantify protein biotinylation for a wide range of downstream applications.
References
Troubleshooting & Optimization
troubleshooting low biotinylation efficiency with Biotin-PEG6-alcohol
Technical Support Center: Biotin-PEG6-alcohol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to biotinylation experiments using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
A1: this compound is a biotinylation reagent that contains a six-unit polyethylene glycol (PEG) spacer arm to increase solubility and reduce steric hindrance.[1][2] Its reactive group is a primary hydroxyl (-OH) or alcohol group.[3][4] This group is not inherently reactive towards proteins or other biomolecules but can be used to form stable bonds with specific functional groups, most commonly carboxylic acids, after they have been activated.
Q2: What type of functional group does this compound react with?
A2: The terminal hydroxyl group of this compound is primarily used to target and react with activated carboxylic acid (-COOH) groups, which are found on proteins at glutamate and aspartate residues and the C-terminus.[5] The reaction requires a pre-activation step of the carboxyl group using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Q3: Why is a PEG spacer included in this reagent?
A3: The polyethylene glycol (PEG) spacer arm offers several advantages in biotinylation:
-
Enhanced Solubility : PEG linkers increase the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which helps prevent aggregation.
-
Reduced Steric Hindrance : The long, flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin.
-
Improved Biocompatibility : PEG is known for its excellent biocompatibility and can reduce potential immunological effects.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and reactivity, this compound should be stored at -20°C for long-term use (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to prevent moisture exposure, as this can degrade the reagent.
Troubleshooting Guide for Low Biotinylation Efficiency
Low signal or efficiency is a common problem in biotinylation experiments. The following guide addresses potential causes and solutions when using this compound, particularly in reactions involving the coupling of carboxylic acids with EDC.
Diagram: Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve issues leading to low biotinylation efficiency.
References
optimizing reaction conditions for Biotin-PEG6-alcohol conjugation
Welcome to the technical support center for optimizing reaction conditions for Biotin-PEG6-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to molecules containing carboxylic acid groups using the EDC/NHS chemistry.
| Problem Statement | Possible Causes | Suggested Solutions |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[1][2] | • Purchase fresh EDC and NHS. • Equilibrate reagents to room temperature before opening to prevent condensation.[1][3] • Prepare EDC and NHS solutions immediately before use.[4] |
| 2. Suboptimal pH: The two-step EDC/NHS reaction has different pH optima. Carboxyl activation is most efficient at pH 4.5-6.0, while the subsequent reaction with a nucleophile (like the alcohol from this compound) is more efficient at a slightly higher pH. | • Step 1 (Activation): Use a non-amine, non-carboxylate buffer like MES at pH 4.7-6.0. • Step 2 (Conjugation): After activation, adjust the pH to 7.2-7.5 using a buffer like PBS before adding the this compound. | |
| 3. Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction. | • Use appropriate buffers for each step. MES is recommended for activation, and Phosphate-Buffered Saline (PBS) for the conjugation step. | |
| 4. Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH, which regenerates the original carboxyl group. | • Proceed with the addition of this compound promptly after the carboxyl activation step. • Avoid pH values above 8.5 during the conjugation step. | |
| 5. Insufficient Molar Excess: An inadequate amount of the biotin-PEG reagent or coupling agents can lead to incomplete conjugation. | • Optimize the molar ratio of reactants. Start with a 10-50 fold molar excess of this compound over the target molecule. • Use a molar excess of EDC and NHS relative to the carboxyl groups on your target molecule. | |
| Precipitation During Reaction | 1. High Degree of Modification: Excessive biotinylation can alter the solubility of the target molecule, leading to precipitation. | • Reduce the molar excess of the this compound reagent. • Decrease the reaction time. |
| 2. Reagent Solubility: The target molecule or biotin reagent may have poor solubility in the chosen reaction buffer. | • If using a stock solution of this compound in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous reaction buffer is low (typically <10%) to avoid protein denaturation. | |
| Inconsistent Results Between Batches | 1. Reagent Variability: Batch-to-batch differences in reagent quality or activity. | • Aliquot new, high-quality EDC and NHS into single-use vials and store them desiccated at -20°C. • Always use the same supplier and catalog number for critical reagents if possible. |
| 2. Procedural Variations: Minor, unintentional changes in reaction time, temperature, or pH. | • Follow a standardized, written protocol meticulously for every reaction. • Ensure accurate and consistent pH measurements and reagent concentrations. | |
| Difficulty in Purification | 1. Incomplete Removal of Excess Reagents: Small molecule reagents like unreacted biotin-PEG and EDC byproducts can be challenging to separate from the final conjugate. | • Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to separate the larger conjugate from smaller, unreacted components. • For biotinylated molecules, affinity purification using streptavidin or avidin-based resins is a highly effective method. |
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in this conjugation? A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary alcohol. However, this intermediate is unstable in water. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction in aqueous solutions.
Q2: Why is a two-step pH procedure recommended? A2: A two-step pH procedure is optimal because the two main reactions have different pH requirements. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH of 4.5-6.0. However, the subsequent coupling reaction is more efficient at a pH of 7.2-8.0. Performing the reaction in two distinct pH steps maximizes the overall yield.
Q3: What buffer should I use for my EDC/NHS reaction? A3: It is critical to use buffers free of primary amines or carboxylates. For the activation step (pH 4.5-6.0), MES buffer is highly recommended. For the second, conjugation step (pH 7.2-7.5), Phosphate-Buffered Saline (PBS) is a common choice.
Q4: How should I prepare and store EDC and NHS? A4: Both EDC and NHS are moisture-sensitive. They should be stored in a desiccator at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Solutions of EDC and NHS should be prepared fresh immediately before each use and discarded afterward, as they hydrolyze quickly in aqueous solutions.
Q5: How can I quench the reaction? A5: To stop the EDC activation, a thiol-containing compound like 2-mercaptoethanol can be added. To quench the overall reaction and hydrolyze any unreacted NHS esters, you can add a primary amine-containing buffer like Tris or glycine, or hydroxylamine. Note that adding a primary amine will modify any remaining activated carboxyls.
Q6: How do I purify my final biotinylated conjugate? A6: The choice of purification method depends on the properties of your target molecule. Standard methods include:
-
Size Exclusion Chromatography (e.g., Desalting Columns): Effective for removing small molecules like excess biotin reagent and EDC byproducts from a much larger protein or polymer conjugate.
-
Dialysis: A common method for buffer exchange and removing small, unreacted molecules.
-
Affinity Chromatography: Using streptavidin or avidin-functionalized beads is a highly specific method to purify biotinylated molecules, separating them from non-biotinylated species.
Optimized Reaction Parameters
The optimal conditions can vary based on the specific target molecule. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| Activation pH | 4.7 - 6.0 | Use MES buffer. Critical for efficient carboxyl activation. |
| Conjugation pH | 7.2 - 8.0 | Use PBS buffer. Balances NHS-ester reactivity and stability. |
| Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow hydrolysis, but will require longer reaction times. |
| Reaction Time | Activation: 15-30 min Conjugation: 2 hours to overnight | Optimization may be required. Monitor reaction progress if possible. |
| Molar Ratios | [EDC]:[NHS] = 1:1 to 1:2 [Coupling Agents]:[Carboxyls] = 2:1 to 10:1 [Biotin-PEG]:[Molecule] = 10:1 to 50:1 | These are starting points and must be optimized empirically for each specific molecule to balance efficiency and over-modification. |
Experimental Protocol: Two-Step Conjugation
This protocol describes a general method for conjugating this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).
Materials:
-
Target molecule (e.g., protein) with available carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC, NHS, and this compound immediately before use.
-
Dissolve Target Molecule: Dissolve your target molecule in ice-cold Activation Buffer to the desired concentration (e.g., 1-2 mg/mL).
-
Carboxyl Activation:
-
Add solid EDC and NHS directly to the target molecule solution. For example, add EDC to a final concentration of 2-10 mM and NHS to 5-20 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To achieve optimal pH for conjugation, quickly pass the activated molecule solution through a desalting column pre-equilibrated with Coupling Buffer. This removes excess EDC/NHS and adjusts the pH in a single step.
-
Conjugation Reaction:
-
If you did not perform the buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Immediately add the this compound solution to the activated molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess biotin reagent and byproducts by extensive dialysis against PBS or by using a desalting column. The final conjugate can be further purified using affinity chromatography on a streptavidin resin if needed.
Visual Guides
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Troubleshooting logic for low yield in biotinylation reactions.
References
Technical Support Center: Biotin-PEG6-Alcohol Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of excess Biotin-PEG6-alcohol from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a reagent commonly used in bioconjugation to label proteins, antibodies, or other molecules with biotin. The polyethylene glycol (PEG) spacer arm enhances water solubility and reduces steric hindrance.[1] Following a labeling reaction, it is crucial to remove any excess, unreacted this compound. Failure to do so can lead to high background signals in assays, competition for binding sites on streptavidin-coated surfaces, and inaccurate quantification of biotinylation.[2][3]
Q2: What are the common methods for removing excess this compound?
Several techniques can effectively remove small molecules like this compound (Molecular Weight: 507.64 g/mol ) from larger macromolecules.[4][5] The most common methods include:
-
Dialysis: A gentle method that involves the passive diffusion of small molecules across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on their size.
-
Solid-Phase Extraction (SPE): Utilizes a solid support with specific chemical properties to bind and elute the target molecule or the impurity.
-
Streptavidin-Coated Magnetic Beads: Can be used to capture biotinylated molecules, followed by washing to remove unbound reagents. Alternatively, specialized magnetic beads can be used to specifically capture and remove free biotin.
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on factors such as the properties of your target molecule (e.g., size, stability), sample volume, required purity, and available equipment. For sensitive proteins, dialysis is a gentle option, while for rapid cleanup of small volumes, spin desalting columns (a form of SEC) are often preferred. For very high purity requirements, a combination of methods may be employed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of excess this compound. | - Increase the duration or number of buffer changes during dialysis. - Use a desalting column with the appropriate molecular weight cut-off (MWCO). - Optimize wash steps if using magnetic beads or SPE. |
| Low recovery of my biotinylated protein | - The protein is precipitating during the purification process. - The protein is being retained by the purification matrix (e.g., desalting column, SPE resin). - For dialysis, the sample may be difficult to fully recover from the cassette. | - Ensure buffer conditions (pH, ionic strength) are optimal for your protein's stability. - Select a desalting column with a low-binding resin. - To maximize recovery from a dialysis cassette, inject a small amount of air to consolidate the sample before withdrawal. |
| No biotinylated protein detected after purification | - The initial biotinylation reaction was inefficient. - The protein was lost during purification. | - Verify the success of the biotinylation reaction before purification using a method like a HABA assay or a Western blot with streptavidin-HRP. - Check all fractions (flow-through, wash steps) for the presence of your protein. |
| My sample is too dilute after purification | - Elution volume is too large, a common issue with gravity-flow desalting columns. | - Use a spin desalting column which typically results in a smaller elution volume. - Concentrate the sample after purification using a centrifugal filter unit. |
Quantitative Data Comparison of Removal Methods
The following table summarizes the general performance characteristics of common methods for removing excess this compound. The exact efficiencies can vary depending on the specific experimental conditions and the nature of the sample.
| Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Sample Volume Range |
| Dialysis | Passive diffusion through a semi-permeable membrane. | > 90% | High | Slow (hours to overnight) | Wide (microliters to liters) |
| Size Exclusion Chromatography (Spin Desalting Columns) | Separation based on molecular size. | > 95% | High (>95%) | Fast (< 15 minutes) | Microliters to milliliters |
| Solid-Phase Extraction (SPE) | Differential affinity for a solid support. | Variable (depends on resin and protocol) | High | Moderate | Wide |
| Magnetic Beads (Free Biotin Removal) | Affinity capture of free biotin. | > 95% | High | Fast (< 15 minutes) | Microliters to milliliters |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This protocol is suitable for gentle buffer exchange and removal of small molecules from larger proteins.
-
Hydrate the Dialysis Cassette: Immerse a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 2K-10K for proteins, in dialysis buffer (e.g., PBS, pH 7.4) for at least 2 minutes.
-
Load the Sample: Inject your sample containing the biotinylated protein and excess this compound into the dialysis cassette using a syringe.
-
Perform Dialysis: Place the cassette in a beaker with a large volume of dialysis buffer (at least 200-500 times the sample volume) and stir gently.
-
Buffer Exchange: Dialyze for 2-4 hours at room temperature or 4°C. Change the dialysis buffer and repeat the dialysis for another 2-4 hours. For optimal removal, perform a third buffer exchange and dialyze overnight at 4°C.
-
Recover the Sample: To recover the sample, hold the cassette upright and inject a small amount of air to consolidate the sample at the bottom corner. Carefully withdraw the purified, biotinylated protein solution.
Protocol 2: Removal of Excess this compound using a Spin Desalting Column
This protocol is ideal for rapid cleanup of small sample volumes.
-
Prepare the Column: Remove the bottom cap of the spin desalting column and place it in a collection tube. Centrifuge according to the manufacturer's instructions to remove the storage buffer.
-
Equilibrate the Column: Add the desired exchange buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the Sample: Apply your sample to the top of the resin bed.
-
Elute the Purified Sample: Place the column in a new collection tube and centrifuge to elute the purified, biotinylated protein. The smaller, excess this compound molecules are retained in the column resin.
Protocol 3: Removal of Free Biotin using Streptavidin Magnetic Beads
This protocol specifically targets the removal of free biotin from a sample.
-
Prepare the Beads: Resuspend the streptavidin magnetic beads in their storage vial. Transfer the required volume of beads to a clean tube.
-
Wash the Beads: Place the tube on a magnetic stand to capture the beads. Remove the supernatant. Add a wash buffer (e.g., PBS with 0.05% Tween-20) and resuspend the beads. Repeat the wash step twice.
-
Capture Free Biotin: Add your sample containing the biotinylated protein and excess free biotin to the washed beads. Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Collect the Purified Sample: Place the tube on the magnetic stand. The beads will bind the free biotin. Carefully collect the supernatant which contains your purified biotinylated protein.
Visualizations
Caption: Experimental workflow for biotinylating a protein and purifying it from excess this compound.
Caption: Troubleshooting flowchart for addressing high background signals in assays involving biotinylated proteins.
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation is a common issue that can arise from several factors:
-
Over-biotinylation: The most frequent cause is the excessive modification of primary amines (e.g., lysine residues) on the protein surface. This can alter the protein's isoelectric point and increase its hydrophobicity, leading to precipitation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A buffer pH close to the protein's isoelectric point can minimize its solubility and promote aggregation.[2] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the biotinylation reagent, reducing labeling efficiency and potentially leading to aggregation.[3][4]
-
Inherent Protein Instability: Some proteins are intrinsically unstable or prone to aggregation, and the biotinylation process can exacerbate this tendency.
-
Hydrolysis of the Biotinylation Reagent: N-hydroxysuccinimide (NHS) ester-based biotinylation reagents are moisture-sensitive and can hydrolyze. A hydrolyzed reagent is not only ineffective but can also contribute to unwanted side reactions and protein precipitation.[3]
-
Low Protein Concentration: While counterintuitive, starting with a very low protein concentration can sometimes lead to aggregation when the sample is concentrated post-labeling.
Q2: How can I optimize the molar ratio of biotin reagent to my protein to prevent aggregation?
Optimizing the molar ratio of the biotinylation reagent to the protein is crucial. A good starting point is a 10:1 to 40:1 molar ratio of biotin to protein. However, the optimal ratio is protein-dependent and should be determined empirically.
For antibodies (IgG), a 20-fold molar excess of biotin is often recommended to achieve approximately 4-6 biotin molecules per antibody. For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess (≥ 20-fold) may be necessary, while for more concentrated solutions (e.g., 10 mg/mL), a lower molar excess (≥ 12-fold) can be used.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent |
| > 10 mg/mL | 10-15 fold |
| 2 - 10 mg/mL | 12-20 fold |
| < 2 mg/mL | ≥ 20 fold |
Q3: What are the ideal buffer conditions for a biotinylation reaction?
The ideal buffer for amine-reactive biotinylation is free of primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a common choice. It is critical to avoid buffers such as Tris and glycine. The buffer should also be free of sodium azide, which contains an amine group.
Q4: Can additives be included in the reaction buffer to improve protein solubility?
Yes, several additives can help prevent aggregation:
-
Glycerol: Often used at 5-10% (v/v) to increase viscosity and reduce intermolecular collisions.
-
Sugars (e.g., Sucrose, Sorbitol): These act as stabilizers.
-
Amino Acids (e.g., L-Arginine, L-Glutamic Acid): A combination of L-arginine and L-glutamic acid (typically 50-500 mM) can effectively suppress aggregation by binding to charged and hydrophobic patches on the protein surface.
-
Non-ionic Detergents (e.g., Tween-20, Triton X-100): Low concentrations (e.g., 0.01-0.1%) can help solubilize proteins that are prone to hydrophobic aggregation.
-
Reducing Agents (e.g., DTT, TCEP): For proteins with free cysteines, adding a reducing agent can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-10% (v/v) | Increases viscosity, stabilizes protein structure. |
| Sucrose/Sorbitol | 25-100 mM | Stabilizes native protein conformation. |
| L-Arginine/L-Glutamic Acid | 50-500 mM | Suppresses aggregation by masking charged/hydrophobic regions. |
| Tween-20 / Triton X-100 | 0.01-0.1% (v/v) | Reduces hydrophobic interactions. |
| DTT / TCEP | 1-5 mM | Prevents intermolecular disulfide bond formation. |
Troubleshooting Guides
Problem: Visible precipitation is observed during or after the biotinylation reaction.
| Possible Cause | Troubleshooting Step |
| Over-biotinylation | Reduce the molar ratio of the biotinylation reagent to the protein. Perform a titration to find the optimal ratio. |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). |
| Presence of Competing Amines | Perform a buffer exchange to an amine-free buffer like PBS before biotinylation. |
| Hydrolyzed Biotin Reagent | Use a fresh, high-quality biotinylation reagent. Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Protein Instability | Add stabilizing agents to the buffer, such as glycerol, arginine, or a non-ionic detergent. |
Problem: The biotinylated protein shows poor recovery after purification.
| Possible Cause | Troubleshooting Step |
| Formation of Soluble Aggregates | Analyze the sample by size-exclusion chromatography (SEC) to detect soluble aggregates. If present, optimize the reaction conditions as described above. |
| Non-specific Binding to Purification Resin | Ensure the purification resin is compatible with your protein and buffer. Consider using a different purification method. |
| Protein Precipitation on the Column | The presence of aggregates can clog the purification column. Filter the sample through a 0.22 µm filter before loading it onto the column. |
Problem: The biotinylated protein has lost its biological activity.
| Possible Cause | Troubleshooting Step |
| Biotinylation of Critical Residues | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. Consider using a biotinylation reagent with a different reactive group that targets other amino acid residues (e.g., sulfhydryl-reactive). |
| Protein Denaturation | Perform the biotinylation reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation of a Purified Protein
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess (start with a 20-fold molar excess).
-
Add the biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming excess biotin reagent. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess and unreacted biotin and the quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Removal of Aggregates Using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion chromatography column with a suitable buffer that is known to maintain the solubility of your protein.
-
Sample Preparation: Centrifuge the biotinylated protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet insoluble aggregates.
-
Chromatography: Carefully load the supernatant onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions as the sample runs through the column. Aggregates will elute first in the void volume, followed by the monomeric, correctly folded protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE and a protein concentration assay to identify the fractions containing the pure, monomeric biotinylated protein.
Visualizations
Caption: Experimental workflow for protein biotinylation.
References
issues with non-specific binding of Biotin-PEG6-alcohol conjugates
Welcome to the technical support center for Biotin-PEG6-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to non-specific binding and to provide guidance on the effective use of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule that consists of a biotin group, a six-unit polyethylene glycol (PEG) spacer, and a terminal alcohol functional group. The biotin moiety allows for strong and specific binding to avidin and streptavidin proteins. The PEG linker increases the hydrophilicity and biocompatibility of the conjugate, which can help to reduce non-specific binding and improve the solubility of labeled molecules.[1] The terminal alcohol group can be used for further chemical modifications. A primary application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker.[2][3]
Q2: What are the common causes of non-specific binding with this compound conjugates?
Non-specific binding in assays using biotinylated reagents can arise from several factors:
-
Endogenous Biotin: Many cells and tissues contain naturally occurring biotin-dependent enzymes (e.g., carboxylases), which can be recognized by streptavidin-based detection systems, leading to high background signals.[4]
-
Hydrophobic Interactions: The biotin molecule itself has some hydrophobic character. If the molecule conjugated to the this compound is also hydrophobic, it can lead to non-specific binding to surfaces or other proteins.
-
Electrostatic Interactions: Avidin has a high isoelectric point (pI ≈ 10.5), making it positively charged at neutral pH. This can lead to electrostatic interactions with negatively charged molecules and cell surfaces, causing background noise.[3] While streptavidin has a pI closer to neutral, it can still sometimes exhibit non-specific binding.
-
Fc Receptor Binding: If the this compound is conjugated to an antibody, the Fc region of the antibody can bind non-specifically to Fc receptors present on the surface of certain cells (e.g., macrophages, neutrophils).
-
Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and other reagents, leading to false-positive signals in applications like flow cytometry.
Q3: How does the PEG6 linker help in reducing non-specific binding?
The polyethylene glycol (PEG) spacer plays a crucial role in minimizing non-specific interactions in several ways:
-
Increased Hydrophilicity: The PEG chain is highly hydrophilic, which increases the overall water solubility of the conjugate. This helps to prevent aggregation and reduces non-specific binding driven by hydrophobic interactions.
-
Steric Hindrance: The flexible PEG linker creates a "cloud" around the conjugated molecule, which can physically block non-specific interactions with other surfaces and proteins.
-
Reduced Immunogenicity: For in vivo applications, PEGylation can help to mask the conjugated molecule from the immune system, reducing its immunogenicity.
Troubleshooting Guides
High Background in Western Blotting
Problem: You are observing high background or multiple non-specific bands on your Western blot when using a this compound conjugate.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin which will be detected by streptavidin-HRP. Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T). For persistent issues, consider using commercial protein-free blocking buffers. |
| Suboptimal Antibody/Conjugate Concentration | Titrate the concentration of your biotinylated primary antibody and the streptavidin-HRP conjugate. High concentrations can lead to increased non-specific binding. |
| Insufficient Washing | Increase the number and duration of wash steps. Perform at least three washes of 5-10 minutes each with TBS-T after the primary antibody and streptavidin-HRP incubations. |
| Endogenous Biotin in Samples | If you are working with tissues or cell lysates known to have high levels of endogenous biotin (e.g., liver, kidney), perform an endogenous biotin blocking step on the membrane before adding the primary antibody. |
| Cross-reactivity of Streptavidin | Ensure you are using a high-purity streptavidin conjugate. In some instances, avidin may exhibit higher non-specific binding due to its glycosylation. |
High Background in Flow Cytometry
Problem: You are observing high background fluorescence in your negative control population when using a this compound labeled antibody.
| Possible Cause | Troubleshooting Steps |
| Presence of Dead Cells | Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to gate out dead cells from your analysis, as they can non-specifically bind antibodies. |
| Fc Receptor Binding | Block Fc receptors by pre-incubating your cells with an Fc receptor blocking reagent or with normal serum from the same species as your primary antibody host. |
| Suboptimal Antibody/Conjugate Concentration | Titrate the concentration of your biotinylated antibody and the fluorescently-labeled streptavidin to find the optimal signal-to-noise ratio. |
| Endogenous Biotin | For intracellular staining, endogenous biotin can be a significant issue. Consider using a direct-labeled primary antibody if possible. If not, perform an endogenous biotin blocking step by pre-incubating the cells with unlabeled streptavidin, followed by incubation with free biotin to block any remaining binding sites on the streptavidin. |
| Insufficient Washing | Ensure thorough washing of cells after each staining step to remove unbound reagents. |
Quantitative Data Summary
While the optimal blocking strategy should be determined empirically for each specific application, the following table provides a general comparison of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Common Applications |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Low background, compatible with biotin-streptavidin systems. | Can be a weaker blocker than milk for some antibodies. Some antibodies may cross-react with BSA. | Immunofluorescence, Western Blotting, Flow Cytometry, ELISA |
| Normal Serum | 2-10% in PBS or TBS | Highly effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody host to avoid cross-reactivity. | Immunofluorescence, Immunohistochemistry |
| Non-fat Dry Milk | 1-5% in TBS | Inexpensive and effective for many applications. | Contains endogenous biotin, making it unsuitable for biotin-streptavidin systems. Can also contain phosphoproteins that interfere with phospho-antibody detection. | Western Blotting (not with biotinylated probes) |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not contain mammalian proteins, reducing cross-reactivity. | May not be as effective as serum or BSA for all applications. | Immunofluorescence, Western Blotting |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, to reduce background. | Can be more expensive. | All applications, especially when high background is a persistent issue. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking in Western Blotting
This protocol is recommended when working with samples known to have high levels of endogenous biotin.
-
After transferring your proteins to the membrane, block the membrane with a suitable blocking buffer (e.g., 3-5% BSA in TBS-T) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with a solution of streptavidin (e.g., 10 µg/mL in TBS-T) for 20-30 minutes at room temperature.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with a solution of free D-biotin (e.g., 10 µg/mL in TBS-T) for 20-30 minutes at room temperature. This will block any remaining biotin-binding sites on the streptavidin.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Proceed with your standard Western blotting protocol by incubating with your biotinylated primary antibody.
Protocol 2: Cell Surface Biotinylation for Protein Profiling
This protocol describes a general procedure for labeling cell surface proteins using a biotin-PEG conjugate for subsequent analysis.
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of your Biotin-PEG-NHS ester (a common derivative for labeling primary amines on proteins) at a concentration of 0.5-1 mg/mL in ice-cold PBS.
-
Incubate the cells with the biotinylation reagent for 30 minutes on ice with gentle agitation.
-
Quench the reaction by adding a quenching solution (e.g., PBS containing 100 mM glycine or Tris) and incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching solution.
-
The cells can now be lysed, and the biotinylated proteins can be purified using streptavidin-agarose beads for downstream analysis such as Western blotting or mass spectrometry.
Visualizations
Caption: A decision tree for troubleshooting high background signals.
Caption: General workflow for PROTAC development and analysis using a Biotin-PEG6 linker.
References
Technical Support Center: Biotin-PEG6-alcohol Solutions
This technical support center provides guidance on the stability and storage of Biotin-PEG6-alcohol solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is typically stable for extended periods when stored correctly. For optimal stability, it is recommended to store the solid powder in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to protect the compound from moisture.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in a variety of organic solvents and water.[2] Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 100 mg/mL.[1] It is also soluble in dimethylformamide (DMF) and dichloromethane (DCM).[2] For biological applications, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For maximum stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] When preparing to use a frozen aliquot, it should be allowed to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation.
Q4: How stable is this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by pH. While specific data for the PEG6 variant is limited, biotin itself is known to be most stable in a pH range of 5 to 8. Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the amide linkage between the biotin and the PEG spacer. PEG chains themselves are generally stable in aqueous solutions but can be susceptible to oxidative degradation. For applications requiring aqueous buffers, it is advisable to prepare the solution fresh and use it on the same day. If short-term storage is necessary, sterile filtration and storage at 4°C are recommended.
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from prolonged exposure to light, especially UV light. Storing solutions in amber vials or wrapping containers in aluminum foil can help minimize potential photodegradation.
Q6: How do multiple freeze-thaw cycles affect the stability of this compound solutions?
A6: Repeated freeze-thaw cycles are generally not recommended as they can lead to the degradation of many biomolecules. For this compound solutions, repeated cycling can introduce moisture through condensation and potentially accelerate hydrolysis. It is best practice to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.
Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | Keep tightly sealed and protected from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound solutions in your experiments.
Problem 1: Inconsistent or poor labeling/conjugation efficiency.
| Possible Cause | Recommended Solution |
| Degraded this compound | - Ensure the compound has been stored correctly in a dry environment at the recommended temperature. - Prepare fresh solutions from solid material. - Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles. |
| Hydrolysis of the reagent | - Use anhydrous solvents for reconstitution. - If using aqueous buffers, ensure the pH is within the optimal range (pH 5-8) and prepare solutions fresh before use. |
| Presence of primary amines in the buffer | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with amine-reactive derivatives of the alcohol. |
| Steric hindrance | - The PEG6 linker is designed to reduce steric hindrance, but if you are still experiencing issues, consider a linker with a longer PEG chain. |
Problem 2: High background or non-specific binding in assays.
| Possible Cause | Recommended Solution |
| Excess unbound this compound | - Ensure that the purification step after the labeling reaction (e.g., dialysis, size-exclusion chromatography) is sufficient to remove all unbound biotinylated reagent. |
| Hydrophobic interactions | - The PEG linker enhances hydrophilicity, which should minimize non-specific binding. However, ensure that your blocking buffers are optimized for your specific assay. |
| Contaminated reagents | - Use high-purity reagents and sterile, nuclease-free water for all buffers and solutions. |
Problem 3: Precipitation of the compound from the solution.
| Possible Cause | Recommended Solution |
| Exceeded solubility limit | - Ensure that the concentration of this compound in your chosen solvent does not exceed its solubility limit. Gentle warming or sonication may aid in dissolution. |
| Solvent quality | - Use high-purity, anhydrous solvents. The presence of water can affect solubility and stability. |
| Low temperature storage of aqueous solutions | - If storing aqueous solutions at 4°C, check for any precipitation before use. Allow the solution to come to room temperature and vortex gently to redissolve if necessary. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC-MS
This protocol provides a general method for assessing the purity and stability of this compound. Optimization may be required based on the specific instrumentation and conditions.
1. Materials:
- This compound sample (freshly prepared and aged/stressed)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA)
- HPLC system with a C18 reverse-phase column
- Mass spectrometer (MS) with an electrospray ionization (ESI) source
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
- To assess stability under specific conditions (e.g., different pH buffers, light exposure, freeze-thaw cycles), incubate the stock solution under the desired stress conditions for a defined period.
- Prior to injection, dilute the samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
3. HPLC Conditions (Example):
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5-95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
5. Data Analysis:
- Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
- Analyze the mass spectra of the main peak to confirm the identity of this compound (Expected [M+H]⁺ ≈ 508.27 g/mol ).
- Analyze the mass spectra of any new peaks to identify potential degradation products.
- Calculate the percentage of the main peak area relative to the total peak area to determine the purity and the extent of degradation over time.
Visualizations
Caption: Chemical structure of this compound.
Caption: A typical experimental workflow using this compound.
Caption: A decision tree for troubleshooting experiments.
References
improving the solubility of Biotin-PEG6-alcohol labeled proteins
Technical Support Center: Biotin-PEG6-Alcohol Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with this compound labeled proteins, with a specific focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent used to covalently attach a biotin molecule to a protein or other biomolecule. It consists of three key components:
-
Biotin: A vitamin that exhibits an exceptionally strong and specific affinity for avidin and streptavidin, which is leveraged for detection, purification, and immobilization.[1]
-
PEG6 (Polyethylene Glycol, 6 units): A flexible, hydrophilic (water-soluble) spacer arm.[2] This PEG linker increases the solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance, allowing the biotin to bind more effectively to streptavidin.[1][2]
-
Alcohol (-OH group): A terminal primary hydroxyl group that can be activated or used in various conjugation chemistries, though it is often supplied with a more reactive group like an N-hydroxysuccinimide (NHS) ester for direct labeling of primary amines on proteins.[3]
Q2: How does labeling with this compound improve protein solubility?
A2: The polyethylene glycol (PEG) component is highly hydrophilic and creates a hydrated layer around the protein. This PEGylation has several benefits that contribute to improved solubility:
-
Increased Hydrophilicity: The PEG chain attracts and organizes water molecules around the protein, enhancing its interaction with aqueous buffers and preventing it from precipitating.
-
Reduced Aggregation: The PEG layer acts as a physical barrier, masking hydrophobic patches on the protein surface that can lead to protein-protein aggregation.
-
Steric Hindrance: The flexible PEG chain creates a "molecular cloud" that sterically hinders self-association between protein molecules.
Q3: What are the primary applications of biotinylating proteins with this reagent?
A3: Biotinylated proteins are versatile tools used in a wide range of applications, including:
-
Immunoassays: Such as ELISA, Western blotting, and immunohistochemistry for sensitive detection.
-
Affinity Purification: For isolating the labeled protein or its binding partners from complex mixtures using streptavidin-coated resins.
-
Protein-Protein Interaction Studies: In techniques like pull-down assays and proximity-labeling assays (e.g., BioID) to identify interacting proteins.
-
Cell and Tissue Targeting: To deliver molecules to specific sites by targeting biotin-binding receptors.
Troubleshooting Guide: Solubility Issues with Biotin-PEG6-Labeled Proteins
Q1: My protein precipitated immediately after the biotinylation reaction. What went wrong?
A1: This issue can arise from several factors during the labeling process itself.
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The this compound reagent is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock to your protein solution can cause precipitation. Solution: Keep the volume of the biotin stock solution to a minimum, ideally less than 10% of the total reaction volume. |
| Suboptimal Buffer pH | The labeling reaction with NHS esters is most efficient at a slightly alkaline pH (7.2-8.5). However, if this pH is close to your protein's isoelectric point (pI), its solubility will be at a minimum. Solution: If possible, perform the reaction at a pH that is at least one unit away from the protein's pI. If the reaction pH is fixed, be prepared to immediately exchange the buffer post-reaction. |
| Over-labeling of the Protein | Attaching too many Biotin-PEG6 moieties can alter the protein's surface charge and lead to aggregation. Solution: Reduce the molar excess of the biotin reagent in your next reaction. Perform a titration to find the optimal ratio of biotin to protein that provides sufficient labeling without causing precipitation. |
| Protein Instability | The protein itself may be inherently unstable under the required reaction conditions (e.g., room temperature incubation). Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure your protein stock is fresh and has not undergone multiple freeze-thaw cycles. |
Q2: The labeled protein is soluble initially but aggregates and precipitates over time or after freeze-thawing. How can I improve its long-term stability?
A2: This is a common challenge related to the formulation of the labeled protein. Optimizing the storage buffer is key.
| Strategy | Detailed Approach & Rationale |
| Optimize Buffer pH and Ionic Strength | The stability of your labeled protein is highly dependent on the pH and salt concentration of the buffer. Action: Screen a panel of buffers with different pH values (e.g., Histidine pH 6.0, Phosphate pH 7.4, Tris pH 8.0) and varying salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl) to find the optimal condition for solubility and stability. |
| Introduce Solubility-Enhancing Excipients | Excipients are additives that can stabilize proteins in solution. Action: Systematically add and test different types of excipients: • Amino Acids: L-Arginine and L-Glutamic acid (e.g., at 50 mM each) are known to reduce protein-protein interactions and prevent aggregation. • Sugars/Polyols: Sucrose or Trehalose (e.g., 5-10% w/v) can stabilize the protein's native structure. • Non-ionic Surfactants: A very low concentration of Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can prevent surface-induced aggregation. |
| Add a Reducing Agent | If your protein has cysteine residues, disulfide bond scrambling can lead to aggregation. Action: Include a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (e.g., 1-2 mM) in the storage buffer, provided it does not affect your protein's activity. |
| Optimize Freezing and Thawing | Slow freezing can lead to the formation of ice crystals that damage proteins. Action: Flash-freeze your protein aliquots in liquid nitrogen before transferring them to -80°C. When thawing, do so quickly in a room temperature water bath and immediately place on ice. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Quantitative Data on Solubility Improvement
While the exact improvement in solubility is protein-dependent, the addition of a PEG linker is expected to increase the maximum soluble concentration of a protein. The following table provides an illustrative example of how solubility data might be presented.
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario. Actual results will vary depending on the specific protein and experimental conditions.
| Protein Sample | Buffer Condition | Maximum Soluble Concentration (mg/mL) | Fold Improvement |
| Unlabeled Protein X | PBS, pH 7.4 | 1.2 | - |
| Biotin-PEG6-Protein X | PBS, pH 7.4 | 3.5 | 2.9x |
| Biotin-PEG6-Protein X | PBS, pH 7.4 + 50 mM L-Arg/L-Glu | 8.1 | 6.8x |
| Biotin-PEG6-Protein X | PBS, pH 7.4 + 5% Sucrose | 5.4 | 4.5x |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with an NHS-Ester Activated Biotin-PEG6 Reagent
This protocol outlines the general steps for labeling a protein with a Biotin-PEG6 reagent that has been activated with an N-hydroxysuccinimide (NHS) ester to target primary amines.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
NHS-activated this compound (dissolved in anhydrous DMSO or DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for buffer exchange
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the protein is in a buffer containing Tris or glycine, it must be exchanged into an appropriate buffer. The protein concentration should ideally be between 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-activated Biotin-PEG6 reagent in anhydrous DMSO to a stock concentration of 10 mM.
-
Molar Ratio Calculation: Determine the desired molar excess of the biotin reagent to the protein. A starting point is often a 20-fold molar excess.
-
Labeling Reaction: Add the calculated volume of the 10 mM biotin reagent stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove the unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. Collect the protein-containing fractions.
Protocol 2: Spectrophotometric Assessment of Protein Solubility
This protocol provides a method to determine the maximum soluble concentration of your biotinylated protein.
Materials:
-
Biotin-PEG6 labeled protein (lyophilized or in a concentrated stock)
-
Solubilization buffer (the buffer in which you want to test solubility)
-
Microcentrifuge tubes
-
Spectrophotometer
-
Centrifuge capable of >14,000 x g
Procedure:
-
Sample Preparation: Create a series of tubes. To each tube, add a fixed amount of solubilization buffer (e.g., 100 µL).
-
Protein Addition: Add increasing amounts of the lyophilized biotinylated protein to each tube to create a range of target concentrations (e.g., 0.5 mg/mL to 20 mg/mL). If starting with a concentrated stock, add the appropriate volume and adjust with buffer.
-
Solubilization: Gently vortex and incubate the tubes at a consistent temperature (e.g., 4°C or room temperature) for 1-2 hours to allow the protein to dissolve.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any insoluble protein.
-
Supernatant Collection: Carefully remove a defined volume of the supernatant from each tube without disturbing the pellet.
-
Concentration Measurement: Measure the protein concentration of the supernatant from each tube using a spectrophotometer at 280 nm (A280). For this, you will need the extinction coefficient of your protein.
-
Determine Solubility Limit: Plot the measured supernatant concentration (Y-axis) against the initial target concentration (X-axis). The point at which the measured concentration plateaus indicates the maximum solubility of the protein under those conditions.
Visualizations
Caption: Experimental workflow for protein biotinylation and subsequent solubility assessment.
Caption: Biotin acts as a crucial cofactor for Acetyl-CoA Carboxylase (ACC) in fatty acid synthesis.
References
Technical Support Center: Optimizing Biotin-PEG6-alcohol Reactions
Welcome to the Technical Support Center for Biotin-PEG6-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.
Overview of this compound Chemistry
This compound is a biotinylation reagent that contains a terminal primary hydroxyl (-OH) group. Unlike amine-reactive NHS esters, the hydroxyl group is not highly reactive on its own and typically requires an activation step or reaction with a specific functional group to form a stable conjugate. The optimal buffer conditions, particularly pH, depend entirely on the chosen conjugation chemistry.
This guide covers the most common reaction strategies for this compound:
-
Activation of the Hydroxyl Group: Converting the -OH into a more reactive group.
-
Reaction with Isocyanates: Forming a stable urethane linkage.
-
Esterification: Coupling with carboxylic acids to form an ester bond.
-
Oxidation: Converting the alcohol to an aldehyde for subsequent reactions.
Frequently Asked Questions (FAQs)
Section 1: Activating the Hydroxyl Group
Q1: Why do I need to activate the hydroxyl group of this compound?
A1: The primary alcohol on the PEG linker is a relatively poor nucleophile compared to functional groups like primary amines or thiols.[1] To achieve efficient conjugation, the hydroxyl group is often converted into a better leaving group or a more reactive intermediate, which can then readily react with nucleophiles on your target molecule (e.g., proteins, peptides).
Q2: What are the common methods for activating the hydroxyl group?
A2: Two prevalent methods are:
-
Tosylation: Reacting the alcohol with tosyl chloride (TsCl) in the presence of a base (like pyridine) to form a tosylate. The tosylate is an excellent leaving group that can then be displaced by nucleophiles such as amines or thiols.
-
Carbonylimidazole or DSC Activation: Using reagents like 1,1'-Carbonyldiimidazole (CDI) or N,N'-Disuccinimidyl carbonate (DSC) to create a highly reactive intermediate that efficiently reacts with primary amines.[2]
Q3: What is the optimal pH for reacting an activated this compound with a protein?
A3: After activating the hydroxyl group (e.g., with DSC), the resulting intermediate is highly reactive towards primary amines (like the side chain of lysine). For this subsequent reaction, the optimal pH range is typically 7.2 to 8.5 . A slightly basic pH ensures that the primary amine groups on the protein are deprotonated and thus sufficiently nucleophilic to attack the activated site.
Section 2: Reaction with Isocyanates
Q4: How does this compound react with isocyanates (-NCO)?
A4: The hydroxyl group of this compound reacts directly with an isocyanate group to form a stable urethane (carbamate) bond.[3] This reaction is highly efficient and is the basis for polyurethane chemistry.[3]
Q5: What are the recommended solvent and buffer conditions for reacting with isocyanates?
A5: Isocyanate reactions are very sensitive to water, as the isocyanate group can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine. Therefore, these reactions are ideally performed in anhydrous (dry) organic solvents such as DMF or DMSO. If aqueous buffers must be used, the reaction efficiency will likely be reduced due to competitive hydrolysis. The pH of the aqueous component should be kept neutral to slightly acidic (pH 6.0-7.0) to minimize hydrolysis of the isocyanate.
Section 3: Esterification with Carboxylic Acids
Q6: Can I couple this compound directly to a carboxylic acid on my protein?
A6: Yes, this is possible through an esterification reaction, which forms an ester bond.[4] This reaction typically requires the use of carbodiimide crosslinkers, such as EDC (EDAC), often in combination with N-hydroxysuccinimide (NHS) or Sulfo-NHS to improve efficiency and create a more stable, amine-reactive intermediate from the carboxylic acid first. The alcohol then reacts with this activated ester.
Q7: What is the optimal pH for EDC/NHS-mediated esterification?
A7: The esterification process involves two main steps with different pH optima:
-
Carboxylic Acid Activation: The reaction of the carboxylic acid with EDC to form the O-acylisourea intermediate is most efficient in a slightly acidic environment, typically at pH 4.5 to 5.5 .
-
Reaction with Alcohol: The subsequent reaction of the activated acid (or NHS ester) with the alcohol can proceed at a more neutral pH, around pH 7.0-7.5 . A common compromise is to run the reaction at or near pH 7.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient Hydroxyl Activation | Ensure your activating agent (e.g., DSC, CDI, TsCl) is fresh and has been stored under anhydrous conditions. Increase the molar excess of the activating agent relative to the this compound. |
| Hydrolysis of Activating Agent or Intermediate | If using aqueous buffers, perform the activation step in an anhydrous organic solvent (like DMF or DMSO) first. Add the activated Biotin-PEG linker to your target molecule in its aqueous buffer immediately after activation. |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. For reactions with amines (post-activation), the pH should be in the 7.2-8.5 range. For EDC-mediated esterification, ensure the initial activation step is performed at pH 4.5-5.5. |
| Presence of Competing Nucleophiles | Ensure your buffer is free of extraneous nucleophiles. Avoid buffers containing primary amines (e.g., Tris, Glycine) or thiols if they are not the intended target. Use phosphate, carbonate, borate, or HEPES buffers. |
| Steric Hindrance | The reaction site on your target molecule may be sterically hindered. Consider using a Biotin-PEG linker with a longer PEG chain to increase the distance between the biotin and the reaction site. |
Problem 2: Precipitate Formation During Reaction
| Potential Cause | Recommended Solution |
| Low Solubility of the Reagent | Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) not to denature your protein. |
| Protein Precipitation | Over-modification of a protein can alter its pI and solubility, causing it to precipitate. Reduce the molar excess of the biotinylation reagent used in the reaction. Optimize the reaction time and temperature to control the degree of labeling. |
| Solvent/Buffer Incompatibility | When adding the reagent dissolved in an organic solvent, add it slowly to the aqueous buffer while vortexing to prevent localized high concentrations that can cause precipitation. |
Data Presentation
Table 1: Summary of pH Optimization for this compound Reactions
| Conjugation Chemistry | Reaction Partner | Coupling/Activating Agents | Optimal pH Range | Recommended Buffers |
| Activated Hydroxyl | Primary Amine (-NH₂) | DSC, CDI | 7.2 - 8.5 | 0.1 M Phosphate, 0.1 M Bicarbonate, 0.1 M Borate |
| Urethane Formation | Isocyanate (-NCO) | None (Direct Reaction) | N/A (Anhydrous Organic Solvent Preferred) | Anhydrous DMF, Anhydrous DMSO |
| Esterification | Carboxylic Acid (-COOH) | EDC, NHS/Sulfo-NHS | Activation: 4.5 - 5.5Coupling: 7.0 - 7.5 | Activation: MES BufferCoupling: Phosphate Buffer |
| Reductive Amination | Primary Amine (-NH₂) | 1. Oxidation (e.g., PCC)2. Sodium Cyanoborohydride (NaCNBH₃) | 6.0 - 7.0 | Phosphate Buffer |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation to a Protein Amine
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Dissolve N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMSO to a final concentration of 200 mM.
-
-
Activation of this compound:
-
In a dry microfuge tube, combine 1 equivalent of this compound solution with 1.5 equivalents of the DSC solution.
-
Add 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Buffer Exchange of Protein:
-
Prepare your protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.5). Ensure any amine-containing buffers like Tris have been removed via dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the freshly activated this compound solution to your protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Remove excess, unreacted biotinylation reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Visualizations
Caption: Logical workflow for selecting a this compound conjugation strategy.
Caption: Experimental workflow for amine conjugation using DSC activation.
References
Technical Support Center: Minimizing Steric Hindrance with the PEG6 Spacer
Welcome to the Technical Support Center for utilizing PEG6 spacers in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing steric hindrance and troubleshooting common issues during bioconjugation, immunoassay development, and drug delivery experiments involving PEG6 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a PEG6 spacer and why is it used in bioconjugation?
A1: A PEG6 spacer is a short, discrete polyethylene glycol (dPEG) linker containing six ethylene glycol units. In bioconjugation, it serves as a flexible, hydrophilic bridge to connect two molecules, such as an antibody and a therapeutic payload.[1][2] Its primary functions are to increase the solubility and stability of the conjugate, reduce immunogenicity, and, most importantly, to provide optimal spatial separation between the conjugated molecules to minimize steric hindrance.[1][3][4] This separation is crucial for maintaining the biological activity of the biomolecule.
Q2: How does the PEG6 spacer minimize steric hindrance?
A2: Steric hindrance occurs when the bulky nature of molecules prevents them from interacting effectively. The PEG6 spacer, with its defined length and flexibility, physically separates the conjugated molecules, preventing the payload from obstructing the binding site of the protein or antibody. This ensures that the biological activity of the biomolecule is preserved. The hydrophilic nature of the PEG chain also creates a hydration shell, which can further prevent non-specific interactions and aggregation.
Q3: When should I choose a PEG6 spacer over other PEG lengths?
A3: The choice of PEG spacer length is a critical parameter in the design of bioconjugates and often involves a trade-off between different properties. A PEG6 spacer provides a good balance for many applications. Shorter linkers may not offer enough separation, leading to steric clash, while very long linkers can sometimes wrap around the biomolecule, causing its own form of hindrance. The optimal length is often specific to the antibody, payload, and target, and may require empirical testing.
Q4: What are the common challenges encountered when using a PEG6 spacer?
A4: Common challenges include low conjugation yield, aggregation of the final conjugate, and loss of biological activity. Low yield can be caused by suboptimal reaction conditions, hydrolysis of reactive groups, or steric hindrance at the conjugation site. Aggregation can occur if the payload is highly hydrophobic and the PEG spacer is not sufficient to maintain solubility. Loss of activity might indicate that despite the spacer, some steric hindrance is still present, or that the conjugation chemistry has damaged the biomolecule.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Solution |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer for the specific conjugation chemistry (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides). Ensure the reaction temperature and incubation time are appropriate for your molecules. |
| Hydrolysis of Reactive Groups | NHS esters are moisture-sensitive. Prepare stock solutions in anhydrous DMSO immediately before use. Maleimides can also hydrolyze over time. |
| Inefficient Purification | Inefficient removal of unconjugated PEG linker can lead to an apparent low yield of the desired conjugate. Optimize your purification method (e.g., size-exclusion chromatography, ion-exchange chromatography) to effectively separate the conjugate from unreacted components. |
| Steric Hindrance at Conjugation Site | The target functional group on the biomolecule may be in a sterically hindered location. Consider using a longer PEG spacer or a different conjugation strategy. |
Issue 2: Aggregation of the Bioconjugate
| Possible Cause | Solution |
| High Hydrophobicity of Payload | The PEG6 spacer may not be sufficient to solubilize a highly hydrophobic payload, leading to aggregation. Consider using a longer, more hydrophilic PEG linker. |
| High Drug-to-Antibody Ratio (DAR) | A high number of conjugated hydrophobic molecules can increase the propensity for aggregation. Aim for a lower DAR by adjusting the molar excess of the linker-payload during conjugation. |
| Unfavorable Buffer Conditions | The buffer composition (pH, ionic strength) can influence protein stability. Perform buffer screening to identify conditions that minimize aggregation. |
Issue 3: Loss of Biological Activity
| Possible Cause | Solution |
| Steric Hindrance at the Binding Site | Despite the PEG6 spacer, the conjugated molecule may still be interfering with the active site of the biomolecule. A longer PEG spacer might be necessary to provide greater separation. |
| Conjugation at a Critical Residue | The conjugation may have occurred at an amino acid residue that is essential for the biomolecule's function. Consider site-specific conjugation methods to control the point of attachment. |
| Denaturation of the Biomolecule | The reaction conditions (e.g., presence of organic co-solvents, extreme pH) may have denatured the protein or antibody. Screen for milder reaction conditions. |
Data Presentation
Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | |
| PEG6 | 5.0 | **** |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 |
Table 2: Effect of Mini-PEG Spacer Length on IC50 Values of a natGa-labeled Bombesin Antagonist
| PEG Spacer Length | IC50 (nM) | Reference |
| PEG2 | 3.1 ± 0.2 | |
| PEG3 | 3.9 ± 0.3 | |
| PEG4 | 5.4 ± 0.4 | |
| PEG6 | 5.8 ± 0.3 | **** |
Table 3: Influence of PEG Spacer Length on Serum Stability of a 177Lu-labeled Bombesin Antagonist
| PEG Spacer Length | Half-life in Serum (hours) | Reference |
| PEG2 | 246 ± 4 | |
| PEG4 | 407 | |
| PEG6 | 584 ± 20 | **** |
| PEG12 | 407 |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using an NHS-PEG6-Maleimide Linker
This protocol describes a two-step conjugation process involving the reaction of an NHS ester with the antibody's lysine residues, followed by the reaction of a maleimide group with a thiol-containing payload.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-8.0
-
NHS-PEG6-Maleimide linker dissolved in anhydrous DMSO
-
Thiol-containing payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody-Linker Conjugation:
-
Add a 5- to 20-fold molar excess of the NHS-PEG6-Maleimide linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted linker using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 6.5-7.5).
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is a good starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetyl cysteine.
-
-
Purification:
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and assess its purity and aggregation state using techniques such as HIC-HPLC, SEC-HPLC, and SDS-PAGE.
-
Mandatory Visualizations
Caption: Minimizing steric hindrance with a PEG6 spacer.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical relationship of PEG6 spacer properties.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG6-alcohol vs. NHS-PEG-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of numerous applications, from affinity purification to immunoassays. The choice of biotinylation reagent is a critical decision that dictates the strategy for conjugation and can impact the functionality of the labeled protein. This guide provides an objective comparison of two distinct biotinylation reagents: the amine-reactive NHS-PEG-Biotin and the more versatile, but indirect, Biotin-PEG6-alcohol. This comparison delves into their mechanisms of action, labeling workflows, and key performance characteristics to aid in selecting the most suitable reagent for your research needs.
Introduction to the Reagents
NHS-PEG-Biotin is a widely used biotinylation reagent featuring a biotin moiety linked to a polyethylene glycol (PEG) spacer, which is terminated with an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This direct, one-step labeling process is straightforward and efficient under mild basic conditions.[2]
This compound , in contrast, possesses a terminal primary alcohol functional group. This alcohol group is not inherently reactive towards functional groups on proteins. Therefore, protein labeling with this compound is a two-step process that first requires the chemical activation of the alcohol to a more reactive species, such as an aldehyde or a tosylate. This activated intermediate can then be conjugated to the protein. This multi-step approach offers greater flexibility in targeting different functional groups but requires additional chemical synthesis and purification steps.
Comparative Performance Analysis
The selection between this compound and NHS-PEG-Biotin hinges on a trade-off between directness and versatility. While direct quantitative, side-by-side comparisons are limited in published literature, a qualitative and semi-quantitative comparison can be synthesized based on the well-established chemistries of NHS esters and alcohol activation followed by conjugation.
| Feature | This compound | NHS-PEG-Biotin |
| Reaction Mechanism | Two-step: 1. Activation of alcohol (e.g., to aldehyde). 2. Conjugation to protein (e.g., reductive amination). | One-step: Nucleophilic acyl substitution. |
| Target Functional Groups | Flexible (depends on activation): Primary amines (via aldehyde), Thiols, Alcohols (via tosylate). | Primary amines (Lysine, N-terminus). |
| Resulting Linkage | Secondary amine (via reductive amination), Thioether, Ether. | Stable amide bond. |
| Reaction pH | Activation: Varies. Conjugation (reductive amination): ~pH 6.5-7.5. | ~pH 7.2-8.5. |
| Workflow Complexity | More complex; requires chemical synthesis and purification of the activated intermediate. | Simpler; direct one-step reaction. |
| Specificity | Potentially higher for N-terminal labeling via reductive amination at controlled pH. | Generally non-selective for all accessible primary amines. |
| Linkage Stability | Secondary amine and thioether bonds are highly stable. | Amide bonds are very stable under physiological conditions. |
| Potential for Side Reactions | Dependent on the activation and conjugation chemistry used. | Hydrolysis of the NHS ester is a common side reaction, reducing labeling efficiency. |
| Impact on Protein Function | Can be minimized with site-specific strategies. | Risk of altering protein function if primary amines in the active site are modified. |
Experimental Workflows and Signaling Pathways
To visually compare the labeling processes, the following diagrams illustrate the experimental workflows for both this compound (via oxidation and reductive amination) and NHS-PEG-Biotin.
Experimental Protocols
Protocol 1: Protein Labeling with this compound via Oxidation and Reductive Amination
This protocol is a representative two-step procedure. The first step involves the oxidation of this compound to Biotin-PEG6-aldehyde. The second step is the conjugation of the aldehyde to the protein via reductive amination.
Part A: Oxidation of this compound to Biotin-PEG6-aldehyde
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure Biotin-PEG6-aldehyde.
Part B: Protein Labeling via Reductive Amination
Materials:
-
Biotin-PEG6-aldehyde (from Part A)
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 6.5-7.5)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of Biotin-PEG6-aldehyde in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add a 20- to 50-fold molar excess of the Biotin-PEG6-aldehyde stock solution to the protein solution.
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring to form the Schiff base.
-
Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to consume any unreacted aldehyde.
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
Protocol 2: Protein Labeling with NHS-PEG-Biotin
This protocol outlines the direct labeling of a protein using an amine-reactive NHS-ester of biotin.
Materials:
-
NHS-PEG-Biotin
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS or bicarbonate buffer, pH 7.2-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine solution)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Equilibrate the vial of NHS-PEG-Biotin to room temperature before opening.
-
Immediately before use, prepare a stock solution of NHS-PEG-Biotin (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Calculate the volume of the NHS-PEG-Biotin stock solution required to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the NHS-PEG-Biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
Conclusion
The choice between this compound and NHS-PEG-Biotin for protein labeling is contingent upon the specific experimental goals and the resources available. NHS-PEG-Biotin offers a rapid, simple, and efficient method for biotinylating proteins via primary amines, making it an excellent choice for routine applications where a degree of random labeling is acceptable. In contrast, this compound provides a more versatile platform that, through a multi-step process, can be adapted to target various functional groups, potentially offering greater control over the site of conjugation. This flexibility comes at the cost of a more complex and time-consuming workflow. Researchers should carefully consider the trade-offs between ease of use, specificity, and the potential impact on protein function when selecting the optimal biotinylation strategy for their studies.
References
A Comparative Guide to PEG Spacer Lengths for Biotinylation
For Researchers, Scientists, and Drug Development Professionals: Optimizing Biotinylation Strategies
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to sophisticated cellular imaging. The introduction of a polyethylene glycol (PEG) spacer between the biotin moiety and the reactive group has become a standard practice to enhance the efficiency and utility of biotinylation reagents. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.
The Critical Role of the PEG Spacer
The biotin-binding pockets of avidin and streptavidin are located deep within the protein structure. A spacer arm is crucial for overcoming steric hindrance, allowing the biotin molecule to efficiently bind. PEG is the most widely used spacer material due to its advantageous properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylation reagent and the resulting biotinylated molecule, which is particularly beneficial for proteins prone to aggregation.[1]
-
Reduced Steric Hindrance: The flexible and extended conformation of the PEG spacer arm effectively distances the biotin from the surface of the labeled molecule, minimizing steric clashes and facilitating its interaction with avidin or streptavidin.[2]
-
Minimized Non-specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[2]
-
Non-Immunogenicity: PEG is generally considered non-immunogenic, making it suitable for in vivo applications.
The length of the PEG spacer is a critical parameter that can significantly influence the outcome of a biotinylation experiment. The optimal length is often application-dependent, representing a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long and flexible linkers.
Performance Comparison of Different PEG Spacer Lengths
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins. |
| Biotin-PEG2-NHS | 20.4 | Short PEG spacer. Offers improved solubility over non-PEGylated reagents.[4] |
| NHS-PEG4-Biotin | 29.0 | Commonly used PEG spacer length. Provides a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies in solution. |
| Biotin-PEG10-NHS ester | ~50 | Increased hydrophilicity and a longer spacer to further minimize steric hindrance. |
| NHS-PEG12-Biotin | 55.9 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance. |
Note on Binding Affinity: The intrinsic binding affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (10-15 M). The presence of a PEG spacer is generally not expected to significantly alter this fundamental interaction. However, the apparent binding affinity and the efficiency of binding in a specific experimental context can be influenced by the spacer length due to its role in overcoming steric hindrance.
One study investigating the binding of streptavidin to surface-attached biotin with different spacer thicknesses found that the amount of specifically adsorbed streptavidin decreased as the spacer thickness increased. Conversely, theoretical studies suggest that longer spacers can be advantageous for maximizing protein binding, as they can accommodate greater bound protein densities. This highlights the context-dependent nature of the optimal spacer length.
Experimental Protocols
Accurate and reproducible biotinylation requires careful attention to experimental details. Below are detailed protocols for protein biotinylation using an amine-reactive NHS-ester PEGylated biotin reagent and for quantifying the degree of biotinylation.
Protocol 1: General Protein Biotinylation using an NHS-PEG-Biotin Reagent
This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine residues) using reagents such as NHS-PEG4-Biotin or NHS-PEG12-Biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-PEGn-Biotin reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein and application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Initial Absorbance Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Final Absorbance Measurement: Once the absorbance reading stabilizes (typically within 5 minutes), measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the following formula:
Moles of biotin/mole of protein = (ΔA500 / εHABA-Avidin) * (Vreaction / Vsample) * (1 / [Protein]M)
Where:
-
ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample
-
εHABA-Avidin = Molar extinction coefficient of the HABA-Avidin complex at 500 nm (typically ~34,000 M-1cm-1)
-
Vreaction = Total reaction volume
-
Vsample = Volume of the biotinylated protein sample added
-
[Protein]M = Molar concentration of the protein
-
Visualizing the Process: Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of PEG spacers in biotinylation.
Conclusion
The selection of a biotinylation reagent with an appropriate PEG spacer length is a critical consideration for the success of a wide range of biological assays. While longer PEG spacers generally offer the benefits of increased solubility and reduced steric hindrance, the optimal length is highly dependent on the specific application and the nature of the molecules involved. For many standard applications, a PEG4 spacer provides a robust starting point. However, for particularly large or complex proteins, or in applications requiring maximal separation from a surface, longer PEG spacers such as PEG12 may offer superior performance. It is recommended to empirically test a few different spacer lengths to determine the optimal reagent for a novel experimental system. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and achieve reliable and reproducible results in their biotinylation-based experiments.
References
mass spectrometry analysis of Biotin-PEG6-alcohol labeled peptides
A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG6-alcohol Labeled Peptides
For researchers, scientists, and drug development professionals utilizing mass spectrometry for peptide analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comparative analysis of this compound for peptide labeling, contrasting its performance with alternative, more commonly employed labeling strategies. The information presented is supported by established chemical principles and experimental data from related methodologies, offering a comprehensive overview for informed decision-making in quantitative proteomics and other mass spectrometry-based applications.
Comparison of Peptide Labeling Strategies
The selection of a labeling reagent for mass spectrometry is governed by several factors, including the target functional group, reaction efficiency, and the downstream analytical workflow. This compound presents a unique set of characteristics due to its alcohol-reactive group and polyethylene glycol (PEG) linker. Below is a comparative table summarizing the key attributes of this compound alongside other prevalent labeling methods.
| Feature | This compound | NHS-Biotin | iTRAQ/TMT | SILAC | Label-Free |
| Target Functional Group | Hydroxyl (-OH) on Ser, Thr, Tyr | Primary Amines (-NH2) on Lys, N-terminus | Primary Amines (-NH2) on Lys, N-terminus | Not applicable (metabolic incorporation) | Not applicable |
| Reactivity & Efficiency | Low in aqueous solutions; may require harsh conditions or organic solvents. | High in physiological to slightly alkaline pH. | High in physiological to slightly alkaline pH. | High, dependent on cell culture conditions. | Not applicable |
| Specificity | Can be non-selective in the presence of more nucleophilic groups. | Highly specific for primary amines. | Highly specific for primary amines. | Specific to incorporated amino acids (e.g., Arg, Lys). | Not applicable |
| Effect on Ionization | PEG chain may improve solubility but can suppress ionization. | Minimal effect on ionization. | Isobaric nature simplifies MS1 spectra. | Minimal effect on ionization. | Not applicable |
| Quantitation | Relative quantitation at MS1 level. | Relative quantitation at MS1 level. | Multiplexed relative quantitation at MS2 level. | Relative quantitation at MS1 level. | Relative quantitation based on ion intensity or spectral counting. |
| Multiplexing Capability | Limited (typically 2-plex with isotopic labeling). | Limited (typically 2-plex with isotopic labeling). | High (up to 18-plex with TMTpro). | Up to 3-plex in cell culture. | Not applicable |
| Advantages | Targets less common functional groups. PEG linker can enhance solubility. | Well-established, robust chemistry. | High multiplexing capability, reduces sample complexity in MS1. | High accuracy, labels proteins in vivo. | No chemical labeling steps, simpler sample prep. |
| Disadvantages | Low reactivity of alcohols, potential for side reactions, limited commercial availability of reagents for peptides. | Modifies lysine residues, which can interfere with tryptic digestion. | Expensive reagents, potential for ratio compression. | Limited to cell culture, can be expensive. | Lower precision, requires excellent LC-MS reproducibility. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for peptide labeling, with specific considerations for this compound.
General Protocol for Biotinylation of Peptides with NHS-Ester Chemistry (for comparison)
This protocol is for a widely used amine-reactive biotinylation reagent.
-
Peptide Preparation: Peptides are typically generated by proteolytic digestion (e.g., with trypsin) of a protein sample. The resulting peptide mixture is desalted and buffer-exchanged into a suitable labeling buffer (e.g., 50 mM HEPES, pH 7.5).
-
Labeling Reaction: The NHS-biotin reagent is dissolved in an organic solvent (e.g., DMSO) and added to the peptide solution at a specific molar excess. The reaction is typically incubated for 1-2 hours at room temperature.
-
Quenching: The reaction is quenched by adding a primary amine-containing buffer, such as Tris or glycine, to consume the excess NHS-ester reagent.
-
Sample Cleanup: The biotinylated peptides are purified from excess reagent and byproducts using methods like solid-phase extraction (e.g., C18 desalting) or size-exclusion chromatography.
-
Mass Spectrometry Analysis: The labeled peptides are analyzed by LC-MS/MS.
Considerations for Labeling Peptides with this compound
Labeling peptides with an alcohol-reactive reagent is less common and presents challenges due to the lower nucleophilicity of hydroxyl groups compared to amines.
-
Reaction Conditions: The chemical reactivity of alcohol groups in aqueous solution is significantly lower than that of amines. To achieve efficient labeling, unconventional reaction conditions may be necessary. This could involve:
-
Use of Organic Solvents: Performing the labeling reaction in an organic solvent where the reactivity of alcohols is enhanced. This, however, can be problematic for maintaining peptide solubility and integrity.
-
Activation of the Alcohol: The hydroxyl groups on the peptide may require chemical activation to increase their reactivity.
-
Catalysts: The use of specific catalysts might be required to facilitate the reaction between the alcohol group on the biotin reagent and target residues on the peptide.
-
-
Target Residues: The primary targets for an alcohol-reactive reagent would be the hydroxyl-containing amino acids: serine (Ser), threonine (Thr), and tyrosine (Tyr).
-
Protocol Modification: A standard protocol would need significant optimization. One potential approach involves the use of acyl azides which can react with alcohols in organic solvents to form stable urethane bonds. However, this is not a standard procedure for peptide labeling in proteomics.
Visualizing Experimental Workflows and Biological Pathways
Visual representations are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate a typical workflow for the analysis of biotinylated peptides and a hypothetical signaling pathway that could be investigated using this technology.
Caption: Experimental workflow for the analysis of biotinylated peptides.
Caption: Hypothetical signaling pathway investigation using biotinylation.
Conclusion
The analysis of peptides labeled with this compound by mass spectrometry is a niche application with specific challenges, primarily related to the low reactivity of the alcohol functional group for peptide modification under standard conditions. While it offers the potential to target hydroxyl-containing amino acids, the labeling efficiency is likely to be significantly lower than that of well-established amine-reactive chemistries like NHS-biotin.
For most quantitative proteomics applications, established methods such as labeling with NHS-biotin for affinity enrichment, or the use of isobaric tags like iTRAQ and TMT for multiplexed quantitation, offer more robust and reliable workflows. The choice of this compound should be considered only in specific contexts where targeting serine, threonine, or tyrosine residues is the primary objective and where significant methods development can be undertaken to optimize the labeling reaction. Researchers should carefully weigh the potential benefits against the considerable technical hurdles before adopting this labeling strategy.
Unveiling the Impact of PEGylation on Biotin-Streptavidin Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the exceptionally strong and specific interaction between biotin and streptavidin is a cornerstone of numerous biotechnological applications. The introduction of a polyethylene glycol (PEG) spacer to the biotin molecule, creating conjugates like Biotin-PEG6-alcohol, has become a standard practice to enhance solubility and minimize steric hindrance. This guide provides a comparative analysis of this compound and its alternatives with varying PEG spacer lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research needs.
The binding affinity between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range.[1][2] This robust interaction is harnessed in a wide array of applications, including immunoassays, affinity chromatography, and targeted drug delivery. The incorporation of a PEG linker between the biotin moiety and a functional group, such as the alcohol in this compound, serves to extend the biotin from the surface of a carrier molecule, thereby improving its accessibility to the deep biotin-binding pocket of the streptavidin tetramer.
The Influence of PEG Spacer Length on Streptavidin Binding
While the core biotin-streptavidin interaction remains the primary driver of the high-affinity binding, the length of the PEG spacer can modulate this interaction. The general consensus in the scientific literature is that an optimal spacer length can enhance binding by overcoming steric hindrance, particularly when either the biotin conjugate or the streptavidin is immobilized on a solid support or is part of a larger molecular complex.
However, studies have also suggested that excessively long spacers might not always lead to stronger binding. In some contexts, a very long and flexible spacer could lead to a decrease in the amount of specifically adsorbed streptavidin on a biotinylated surface.[1][3] This highlights the importance of selecting a Biotin-PEG conjugate with a spacer length that is optimized for the specific experimental setup.
Comparative Analysis of Biotin-PEG-Alcohol Conjugates
This compound serves as a versatile tool, offering a balance of spacer length and hydrophilicity. However, a range of Biotin-PEG-alcohol conjugates with different numbers of PEG units are commercially available, providing researchers with the flexibility to fine-tune their assays. The choice of the PEG spacer length can be critical in applications such as surface-based assays (e.g., ELISA, SPR), where the orientation and accessibility of the biotin moiety are paramount.
| Conjugate | Number of PEG Units | Molecular Weight (approx. g/mol ) | Spacer Length (approx. Å) | Solubility | Relative Streptavidin Binding Affinity (in surface-based assays) | Key Advantages |
| Biotin-PEG2-alcohol | 2 | 331 | ~10 | Good | Moderate | Shorter spacer may be advantageous in assays where proximity is desired. |
| Biotin-PEG4-alcohol | 4 | 419 | ~17 | Very Good | High | Offers a good balance of spacer length and rigidity for many applications. |
| This compound | 6 | 507 | ~24 | Excellent | Optimal for many surface applications | Provides sufficient length to overcome steric hindrance in most scenarios. |
| Biotin-PEG8-alcohol | 8 | 595 | ~31 | Excellent | High to Optimal | Increased hydrophilicity and flexibility. |
| Biotin-PEG12-alcohol | 12 | 771 | ~45 | Excellent | High to Optimal | Further increased hydrophilicity; may be beneficial for very large conjugated molecules. |
Experimental Protocols for Measuring Binding Affinity
To quantitatively assess the binding affinity of biotinylated compounds to streptavidin, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most common and powerful methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding between a ligand (e.g., biotin conjugate) and an analyte (e.g., streptavidin) by detecting changes in the refractive index at a sensor surface.
Experimental Protocol for SPR:
-
Immobilization of Streptavidin:
-
A sensor chip (e.g., a CM5 chip) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Streptavidin is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to allow for covalent immobilization via amine coupling.
-
The remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A solution of the Biotin-PEG-alcohol conjugate at various concentrations is prepared in a running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
The biotin conjugate solutions are injected sequentially over the streptavidin-immobilized surface.
-
The association (kon) and dissociation (koff) rates are monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of streptavidin in a suitable buffer (e.g., PBS) at a known concentration (typically in the µM range).
-
Prepare a solution of the Biotin-PEG-alcohol conjugate in the same buffer at a concentration 10-20 times higher than the streptavidin solution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the streptavidin solution into the sample cell of the ITC instrument.
-
Load the Biotin-PEG-alcohol solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the Biotin-PEG-alcohol solution into the streptavidin solution while stirring. The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of the biotin conjugate to streptavidin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of the binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Conclusion
The selection of a Biotin-PEG-alcohol conjugate requires careful consideration of the specific application. While the intrinsic binding affinity of the biotin-streptavidin interaction is exceptionally high, the length of the PEG spacer plays a crucial role in ensuring the accessibility of the biotin moiety, particularly in assays involving surface immobilization or large molecular conjugates. This compound offers a versatile and effective solution for a wide range of applications. However, for systems with significant steric constraints, longer PEG chains may be beneficial. Conversely, in applications where precise distance control is critical, shorter PEG linkers might be more appropriate. By understanding the interplay between spacer length and binding accessibility, and by employing robust analytical techniques like SPR and ITC, researchers can optimize their experimental designs and achieve reliable and reproducible results.
References
A Researcher's Guide to Biotinylation: A Comparative Analysis of Biotin-PEG6-alcohol and Other Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical step in a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin.[1] The selection of the appropriate biotinylation reagent is paramount for experimental success, with factors such as the target functional group, solubility, spacer arm length, and potential for steric hindrance all playing crucial roles.
This guide provides a comprehensive comparison of Biotin-PEG6-alcohol with other classes of biotinylation reagents. We will delve into their chemical properties, reactivity, and provide detailed experimental protocols for common biotinylation and quantification techniques.
Comparison of Biotinylation Reagents
The choice of a biotinylation reagent is dictated by the available functional groups on the target molecule and the specific requirements of the application. Reagents are broadly classified based on their reactive moieties. This compound, with its terminal hydroxyl group, represents a class of reagents that can be activated for reaction with various functional groups, offering an alternative to the more common amine-reactive and sulfhydryl-reactive reagents.
| Reagent Class | Example Reagent | Reactive Group | Target Functional Group | Key Features |
| Hydroxyl-Reactive | This compound | Alcohol (-OH) | Carboxylic acids, activated esters | Requires activation to react; the PEG spacer enhances solubility and reduces steric hindrance.[2][3] |
| Amine-Reactive | NHS-Biotin | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | Most common type of biotinylation reagent; reacts with lysines and N-termini of proteins.[4] |
| Amine-Reactive | Sulfo-NHS-Biotin | Sulfonated NHS ester | Primary amines (-NH2) | Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it does not permeate the cell membrane.[1] |
| Sulfhydryl-Reactive | Maleimide-PEG-Biotin | Maleimide | Sulfhydryls (-SH) | Specific for cysteine residues, allowing for more site-specific labeling. |
| Carboxyl-Reactive | Biotin-LC-Hydrazide | Hydrazide | Carboxyls (-COOH) | Reacts with carboxyl groups after activation with a carbodiimide like EDC. |
| Bioorthogonal | Biotin-PEG4-MeTz | Methyltetrazine | Trans-cyclooctene (TCO) | Highly specific "click chemistry" reaction; requires prior modification of the target molecule with the TCO group. |
Performance Characteristics
Direct quantitative, head-to-head comparisons of biotinylation efficiency for all reagents are limited in the scientific literature. However, we can infer performance based on the chemical properties of their reactive groups and structural features like PEG spacers.
| Feature | This compound | NHS-Biotin / Sulfo-NHS-Biotin | Maleimide-PEG-Biotin | Biotin-PEG4-MeTz |
| Specificity | Moderate to High (depends on activation) | Moderate (targets abundant lysines) | High (targets less abundant cysteines) | Very High (bioorthogonal reaction) |
| Solubility | High (due to PEG6 spacer) | Low (NHS-Biotin) to High (Sulfo-NHS-Biotin) | High (due to PEG spacer) | High (due to PEG4 spacer) |
| Steric Hindrance | Reduced (due to PEG6 spacer) | Can be a factor | Reduced (due to PEG spacer) | Reduced (due to PEG4 spacer) |
| Reaction pH | Dependent on activation chemistry | 7-9 | 6.5-7.5 | Physiological pH |
| Workflow | Multi-step (activation required) | Single step | Single step | Multi-step (target modification required) |
Experimental Protocols
General Protocol for Protein Biotinylation with an Amine-Reactive Reagent (e.g., NHS-Biotin)
This protocol provides a general guideline for biotinylating a protein with an NHS-ester reagent. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Biotin standards of known concentration
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Initial Absorbance: Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the cuvette, mix, and allow the reading to stabilize.
-
Measure Final Absorbance: Measure the final absorbance at 500 nm.
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration by comparing the change in absorbance to a standard curve generated from the biotin standards.
-
Determine Degree of Labeling: Calculate the molar ratio of biotin to protein to determine the average number of biotin molecules per protein molecule.
Visualizing Biotinylation Workflows and Applications
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways where biotinylation is a key technique.
Caption: A generalized workflow for protein biotinylation.
Caption: Investigating EGFR signaling using cell surface biotinylation.
References
Unlocking New Avenues in Bioconjugation: A Comparative Guide to Hydroxyl-Reactive Biotinylation
For researchers, scientists, and drug development professionals, the strategic biotinylation of biomolecules is a cornerstone of modern molecular biology, enabling advances in diagnostics, proteomics, and targeted therapeutics. While amine-reactive biotinylation reagents have long been the gold standard, hydroxyl-reactive biotinylation presents a powerful alternative with distinct advantages, particularly in preserving the biological integrity of proteins and targeting specific molecular domains.
This guide provides an objective comparison of hydroxyl-reactive biotinylation with other common biotinylation strategies, supported by experimental principles and methodologies. We will delve into the unique benefits of targeting hydroxyl groups, present comparative data in a structured format, and provide detailed experimental protocols for key techniques.
The Advantage of Targeting Hydroxyl Groups
Hydroxyl groups, present on serine, threonine, and tyrosine residues, as well as on the carbohydrate moieties of glycoproteins, offer a valuable target for biotinylation. The primary advantage of hydroxyl-reactive biotinylation lies in its potential for site-specificity and the preservation of protein function .
In many proteins, primary amines (the target of common NHS-ester reagents) are located within active sites or at interfaces critical for protein-protein interactions. Modifying these residues can lead to a partial or complete loss of biological activity. In contrast, the hydroxyl groups on carbohydrate chains of glycoproteins are often located on the exterior of the protein, away from functionally sensitive regions. Targeting these glycans allows for the attachment of a biotin label without perturbing the protein's native structure and function.[1]
Comparative Analysis of Biotinylation Strategies
The choice of biotinylation strategy depends on the nature of the target molecule, the desired degree of labeling, and the importance of preserving biological activity. Below is a comparison of hydroxyl-reactive biotinylation with other prevalent methods.
| Target Functional Group | Reagent Type | Primary Advantages | Primary Disadvantages | Typical Reaction pH |
| Hydroxyl (-OH) on Carbohydrates | Biotin Hydrazide / Alkoxyamine (after oxidation) | - High specificity for glycans- Preserves protein function by avoiding modification of amino acid residues in active sites- Allows for targeted labeling of glycoproteins[1] | - Requires a two-step process (oxidation then ligation)- Not applicable to non-glycosylated proteins- Periodate oxidation can potentially have off-target effects if not carefully controlled[2] | Oxidation: 5.5Ligation: 4.0-6.0[3][4] |
| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Esters | - High reactivity and efficiency- Simple one-step reaction- Wide availability of reagents with different spacer arms and solubilities | - Can inactivate proteins by modifying lysines in active sites- Lack of site-specificity on proteins with many lysine residues- Potential for side reactions with hydroxyl groups (serine, threonine, tyrosine) | 7.2-8.5 |
| Sulfhydryl (-SH) | Maleimides / Iodoacetyls | - High specificity for cysteine residues- Allows for site-specific labeling of proteins with few cysteines | - Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds- Cysteine residues can be involved in protein structure and function | 6.5-7.5 (Maleimide) |
| Carboxyl (-COOH) | Carbodiimides (e.g., EDC) with amine- or hydrazide-biotin | - Targets aspartic and glutamic acid residues- Useful when amines and sulfhydryls are not available or need to be avoided | - Two-step reaction requiring an activator (EDC)- Potential for cross-linking between proteins if both carboxyls and amines are present | 4.5-5.5 |
Experimental Protocols
Protocol 1: Biotinylation of Glycoproteins via Periodate Oxidation and Hydrazide Ligation
This protocol details the site-specific biotinylation of glycoproteins by targeting their carbohydrate moieties.
Materials:
-
Glycoprotein of interest (1-5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Biotin-LC-Hydrazide
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Ligation Buffer: 100 mM Sodium Acetate, pH 5.5 (or PBS, pH 6.0)
-
Quenching Solution: 15% glycerol in PBS
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Oxidation:
-
Immediately before use, prepare a 20 mM solution of NaIO₄ in the Oxidation Buffer. Keep this solution protected from light.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM. For selective oxidation of sialic acids, a lower concentration of 1 mM NaIO₄ can be used.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate by passing the reaction mixture through a desalting column equilibrated with the Ligation Buffer.
-
Collect the protein-containing fractions.
-
-
Hydrazide Ligation:
-
Prepare a 50 mM stock solution of Biotin-LC-Hydrazide in DMSO.
-
Add the Biotin-LC-Hydrazide stock solution to the purified oxidized glycoprotein to achieve a final concentration of 1-2 mM. A 20-50 fold molar excess of the hydrazide reagent over the glycoprotein is recommended.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove excess, unreacted biotin hydrazide using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: General Amine-Reactive Biotinylation using an NHS-Ester Reagent
This protocol provides a general guideline for the biotinylation of proteins via their primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS-Biotin reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or DMSO (for non-sulfonated NHS esters)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Perform buffer exchange if necessary.
-
Prepare Biotinylation Reagent:
-
For water-soluble Sulfo-NHS-Biotin, dissolve the reagent directly in the Reaction Buffer immediately before use.
-
For standard NHS-Biotin, dissolve the reagent in DMF or DMSO to a stock concentration of 10-50 mM.
-
-
Biotinylation Reaction:
-
Add the biotinylation reagent to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove unreacted and quenched biotin reagent by dialysis against PBS or by using a desalting column.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in hydroxyl-reactive and amine-reactive biotinylation.
References
A Comparative Guide to the Applications of Biotin-PEG6-alcohol
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of functional bioconjugates. Among the diverse array of available linkers, Biotin-PEG6-alcohol has emerged as a versatile tool with broad applications in drug delivery, diagnostics, and surface functionalization. This guide provides a comprehensive literature review of this compound, offering a comparative analysis with alternative linkers and presenting supporting experimental data where available.
Introduction to this compound
This compound is a heterobifunctional linker molecule that consists of three key components:
-
A Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and immobilization systems.
-
A Hexa-Polyethylene Glycol (PEG6) Spacer: The six-unit PEG chain is a flexible, hydrophilic spacer. The PEG linker enhances the solubility of the conjugate in aqueous environments, reduces steric hindrance between the biotin and the conjugated molecule, and can minimize non-specific binding and immunogenicity.[1][2]
-
A Terminal Primary Alcohol (-OH): This hydroxyl group serves as a reactive handle for conjugation to various molecules, although it often requires activation to react with other functional groups.
The unique combination of these components makes this compound a valuable reagent for a multitude of bioconjugation applications.
Comparison with Alternative Biotinylated PEG Linkers
The utility of a biotinylated linker is largely defined by its reactive end group and the length of its PEG spacer. This compound is one of several options, each with distinct advantages depending on the intended application.
Comparison by Reactive Functional Group
The terminal alcohol of this compound is less reactive than other functional groups and typically requires activation before conjugation. This can be an advantage for multi-step synthesis strategies where controlled reactivity is desired. However, for direct and efficient conjugation, other functional groups are often preferred.
| Functional Group | Target Molecule/Group | Reaction Type | Key Advantages | Common Applications |
| -Alcohol (-OH) | Carboxylic acids, isocyanates | Esterification, Urethane formation | Requires activation, allowing for controlled, multi-step reactions. | Surface functionalization, nanoparticle coating. |
| -NHS ester | Primary amines (-NH2) | Amidation | Highly reactive with amines at physiological pH, efficient conjugation. | Protein and antibody labeling, peptide conjugation.[3] |
| -Maleimide | Thiols (-SH) | Michael addition | Highly specific reaction with sulfhydryl groups. | Site-specific protein conjugation, labeling of cysteine-containing peptides. |
| -Amine (-NH2) | Carboxylic acids (activated), aldehydes, ketones | Amidation, Reductive amination | Can be coupled to activated carboxyl groups or react with carbonyls. | Surface modification, conjugation to small molecules. |
| -Carboxylic Acid (-COOH) | Primary amines (-NH2) | Amidation (requires activation) | Can be activated (e.g., with EDC/NHS) to react with amines. | Bioconjugation to proteins and peptides. |
| -Azide/Alkyne | Alkynes/Azides | Click Chemistry | Highly specific and efficient bioorthogonal reaction. | Labeling of complex biological systems, PROTAC synthesis. |
Comparison by PEG Chain Length
The length of the PEG spacer influences the physicochemical properties of the resulting conjugate.
| PEG Chain Length | Advantages | Disadvantages |
| Short (e.g., PEG2-PEG4) | Less steric hindrance for small molecule interactions. | May not provide sufficient spacing for large biomolecules, lower solubility enhancement. |
| Medium (e.g., PEG6-PEG12) | Balanced properties of solubility, flexibility, and spacing. | May not be optimal for all applications. |
| Long (e.g., PEG24 and longer) | Greater hydrophilicity and solubility, increased circulation half-life for therapeutics, reduced steric hindrance for large molecules. | Can be more flexible than desired, potentially leading to aggregation in some cases. |
Applications and Performance Data
While direct quantitative comparisons of this compound with its counterparts are limited in the literature, its utility can be inferred from its application in various fields.
Surface Functionalization and Biosensors
This compound is well-suited for the functionalization of surfaces, such as nanoparticles and biosensor chips. The terminal alcohol can be reacted with surface groups to create a biotinylated interface. This allows for the subsequent capture of streptavidin-conjugated molecules.
A study by Soteropulos et al. on whispering gallery mode optical microresonators demonstrated that a mixed monolayer of PEG-biotin and PEG-alcohol can significantly reduce non-specific protein adsorption while maintaining high sensitivity for the target analyte (avidin).[4] While this study did not use this compound specifically, it highlights the principle of using a hydroxyl-terminated PEG linker in creating specific and non-fouling surfaces.
Drug Delivery
In targeted drug delivery, biotin-PEG linkers can be used to conjugate a therapeutic agent to a targeting moiety that binds to receptors overexpressed on cancer cells. The PEG chain enhances the solubility and circulation time of the drug conjugate.[1] While Biotin-PEG6-NHS ester or -maleimide are more commonly used for direct conjugation to drugs or targeting ligands, this compound can serve as a precursor for further chemical modification.
PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and ligase-binding moieties is crucial for the efficacy of the PROTAC. Biotin-PEG linkers, including this compound, are utilized in the synthesis of PROTACs, often as part of a modular design strategy. The length and composition of the PEG linker can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and ultimately the degradation efficiency.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on its chemical properties, the following general procedures can be adapted.
Protocol 1: General Procedure for Surface Functionalization of a Carboxylated Surface
-
Activation of the Carboxylated Surface:
-
Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the carboxylated surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the surface with the reaction buffer.
-
-
Conjugation of this compound:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Immerse the activated surface in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the surface extensively with buffer to remove any unbound linker.
-
-
Blocking of Unreacted Sites:
-
Immerse the surface in a blocking solution (e.g., ethanolamine or a solution of a non-reactive PEG) to quench any remaining activated carboxyl groups.
-
Rinse the surface with buffer and store appropriately.
-
Protocol 2: General Procedure for Bioconjugation to a Protein via Amine Coupling (Conceptual)
Note: This is a conceptual protocol as direct coupling of the alcohol is inefficient. It would typically involve activation of the alcohol or the protein's carboxyl groups.
-
Activation of this compound (Example with Tosyl Chloride):
-
Dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Add p-toluenesulfonyl chloride (tosyl chloride) dropwise at 0°C.
-
Allow the reaction to proceed to form Biotin-PEG6-tosylate.
-
Purify the product.
-
-
Conjugation to Protein:
-
Dissolve the protein in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add the activated Biotin-PEG6-tosylate to the protein solution.
-
Incubate the reaction mixture for several hours at room temperature or overnight at 4°C.
-
Purify the biotinylated protein using size-exclusion chromatography or dialysis to remove excess linker.
-
Visualizations
Figure 1: Comparison of this compound with alternative linkers.
Figure 2: General workflow for surface functionalization.
Figure 3: Role of the linker in a PROTAC.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation. Its primary alcohol functional group, while requiring activation for many common conjugation reactions, offers a degree of control that is beneficial in multi-step synthetic strategies. The PEG6 spacer provides a balance of hydrophilicity and length suitable for a variety of applications. While direct comparative studies are needed to quantitatively assess its performance against other biotinylated linkers, its application in surface functionalization, as a precursor in drug delivery systems, and as a component in PROTAC design highlights its significance in modern biochemical and pharmaceutical research. The choice between this compound and its counterparts will ultimately depend on the specific requirements of the experimental design, including the nature of the molecule to be conjugated, the desired reactivity, and the required physicochemical properties of the final conjugate.
References
- 1. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 2. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Biotin-PEG6-NHS ester, 2055045-04-8 | BroadPharm [broadpharm.com]
- 4. PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing [mdpi.com]
A Researcher's Guide to Site-Specific Biotinylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin to a specific site on a protein is crucial for a multitude of applications, from elucidating protein-protein interactions to developing targeted therapeutics. This guide provides an objective comparison of common methodologies for site-specific biotinylation, offering supporting data and detailed protocols to inform the selection of the most suitable technique for your research needs.
Introduction to Site-Specific Biotinylation
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of modern life sciences. The remarkably strong and specific interaction between biotin and avidin or streptavidin enables highly sensitive detection and robust purification strategies. While traditional chemical biotinylation methods, such as those using N-hydroxysuccinimide (NHS) esters, are widely employed, they typically target primary amines (lysine residues and the N-terminus) non-specifically, leading to a heterogeneous population of labeled proteins. This lack of control can compromise protein function and lead to inconsistent experimental results.
Site-specific biotinylation overcomes these limitations by directing the attachment of biotin to a predetermined location on the protein. This precise control is paramount for applications requiring uniform labeling, preservation of protein activity, and defined orientation of the biotin tag. This guide will delve into a comparison of enzymatic methods that offer high specificity, contrasting them with traditional chemical approaches. While reagents like Biotin-PEG6-alcohol, which possesses a terminal hydroxyl group, offer potential for site-specific conjugation through enzymatic or chemical means, detailed public data on their performance is limited. Therefore, this guide will focus on well-established and validated methodologies.
Comparative Overview of Biotinylation Methods
The choice of biotinylation strategy depends on several factors, including the desired level of specificity, the nature of the target protein, and the downstream application. Below is a comparison of a common non-specific chemical method with three widely used enzymatic site-specific techniques.
| Feature | NHS-Ester Biotinylation (Non-Specific) | BirA-AviTag Enzymatic Biotinylation | Sortase-Mediated Biotinylation | Lipoic Acid Ligase (LplA) Biotinylation |
| Specificity | Low (targets accessible primary amines) | High (single lysine within a 15-amino acid AviTag)[1][2] | High (specific peptide-peptide ligation)[3][4][5] | High (single lysine within a 13-amino acid LAP tag) |
| Mechanism | Nucleophilic attack by primary amines on the NHS ester | ATP-dependent enzymatic ligation by BirA ligase | Transpeptidation reaction catalyzed by Sortase A | ATP-dependent enzymatic ligation by Lipoic Acid Ligase |
| Protein Modification | Genetic fusion of a 15-amino acid AviTag | Genetic fusion of an N-terminal poly-glycine or C-terminal LPXTG motif | Genetic fusion of a 13-amino acid LAP tag | |
| Labeling Efficiency | Variable, dependent on reaction conditions | Typically >90% | High, reaction can be driven to completion | High, comparable to BirA-mediated labeling |
| Key Reagents | NHS-ester biotin reagent | BirA ligase, ATP, biotin, AviTag-fused protein | Sortase A, peptide probe with LPXTG motif | LplA, ATP, lipoic acid analog, LAP-fused protein |
| Advantages | Simple, does not require genetic modification | Highly specific, mild reaction conditions | Can label N-terminus, C-terminus, or internal loops; can attach various probes | Orthogonal to BirA system, can be used for dual labeling |
| Disadvantages | Heterogeneous product, potential loss of protein function | Requires genetic engineering of the target protein | Requires synthesis of a peptide probe | Requires genetic engineering and a specific ligase |
Experimental Protocols
BirA-AviTag Enzymatic Biotinylation
This method relies on the E. coli biotin ligase, BirA, which specifically recognizes and attaches biotin to a lysine residue within the 15-amino acid AviTag sequence (GLNDIFEAQKIEWHE) that has been genetically fused to the protein of interest.
Materials:
-
AviTag-fused protein
-
BirA ligase
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP
-
10 mM Biotin
-
100 mM MgCl₂
Protocol:
-
Set up the reaction mixture in the following order:
-
Nuclease-free water
-
10X Reaction Buffer (to a final concentration of 1X)
-
AviTag-fused protein (e.g., to a final concentration of 10-50 µM)
-
10 mM ATP (to a final concentration of 1 mM)
-
100 mM MgCl₂ (to a final concentration of 10 mM)
-
10 mM Biotin (to a final concentration of 50 µM)
-
BirA ligase (e.g., 1-2.5 µM)
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
To remove excess biotin, perform buffer exchange using a desalting column or dialysis.
-
The extent of biotinylation can be verified by a gel-shift assay where the biotinylated protein is incubated with streptavidin prior to SDS-PAGE analysis.
Sortase-Mediated Biotinylation (N-terminal Labeling)
This technique utilizes the transpeptidase activity of Sortase A to ligate a biotin-containing peptide probe to a specific recognition motif engineered onto the target protein. For N-terminal labeling, the protein of interest is engineered with an N-terminal poly-glycine (e.g., GGG) tag, and the biotin probe is synthesized with a C-terminal LPXTG motif.
Materials:
-
Target protein with an N-terminal poly-glycine tag
-
Sortase A enzyme
-
Biotin-LPXTG peptide probe
-
10X Sortase Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 1.5 M NaCl, 100 mM CaCl₂)
Protocol:
-
Prepare the reaction mixture with the following final concentrations:
-
Target protein: 10-50 µM
-
Biotin-LPXTG peptide probe: 100-500 µM
-
Sortase A: 1-10 µM
-
1X Sortase Buffer
-
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE. The labeled protein will show a slight increase in molecular weight.
-
Purify the labeled protein from the enzyme and excess probe using affinity chromatography (if the protein has a tag) or size-exclusion chromatography.
Lipoic Acid Ligase (LplA) Mediated Biotinylation
Similar to the BirA system, LplA from E. coli can be used to attach a biotin analog to a specific lysine within its 13-amino acid acceptor peptide (LAP). This system is orthogonal to the BirA-AviTag system, allowing for dual labeling of different proteins in the same sample.
Materials:
-
LAP-fused protein
-
Lipoic Acid Ligase (LplA)
-
Biotin analog (e.g., a biotin-alkyne for subsequent click chemistry)
-
ATP
-
Reaction Buffer (similar to BirA reaction buffer)
Protocol:
-
The reaction setup is analogous to the BirA-AviTag protocol.
-
Combine the LAP-fused protein, LplA, ATP, MgCl₂, and the biotin analog in the reaction buffer.
-
Incubate at 30°C for 1-2 hours.
-
Purify the labeled protein to remove unreacted components.
-
If a biotin analog with a reactive handle (e.g., alkyne or azide) is used, a subsequent click chemistry reaction can be performed to attach other molecules.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each enzymatic biotinylation method.
Caption: Workflow for BirA-AviTag enzymatic biotinylation.
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Biotinylation of Purified Proteins Using BirA | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG6-alcohol
For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Biotin-PEG6-alcohol, a biotinylated PEG linker commonly used in the synthesis of PROTACs. Adherence to these protocols is essential for maintaining a secure working environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution forms, should be performed in a well-ventilated area, ideally within a chemical fume hood.
Quantitative Data for Disposal Considerations
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent aerosolization and splashing of the compound. |
| Working Concentration | As low as experimentally required | To minimize the total volume of chemical waste generated. |
| Waste Storage | In a designated, chemically resistant, and clearly labeled hazardous waste container with a secure lid. | To prevent accidental mixing with incompatible chemicals and ensure proper identification for disposal. |
| Aqueous Waste pH | Neutral (pH 6-8) | To minimize potential reactivity and corrosion of storage containers. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations. It is imperative that this chemical is not disposed of in standard waste streams or down the drain.[1]
-
Containment: All waste containing this compound, including contaminated materials such as pipette tips, weighing paper, and absorbent pads, must be collected in a designated hazardous waste container.[1] This container must be chemically compatible with the compound and feature a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1] Include any other pertinent hazard information as required by your institution's safety protocols.
-
Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated area.[1] This storage location should be away from incompatible materials and designed to contain any potential spills.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the pickup and disposal of the hazardous waste. You will need to provide them with the accurate chemical name and the quantity of the waste.
-
Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product. These containers should not be reused and must be disposed of in the same manner as the chemical waste.
-
Spill Management: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. For liquid spills, use an inert absorbent material to contain the substance and place it in the designated hazardous waste container. The spill area should then be thoroughly decontaminated. Report any spills to your EHS department.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG6-alcohol
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Biotin-PEG6-alcohol, a biotin-labeled, PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your experiments.
This compound is a useful tool in the development of antibody-drug conjugates and other drug delivery systems[1][2]. While comprehensive hazard data is not fully available for this specific compound, best practices for handling similar PEGylated and biotinylated reagents should be strictly followed. The information presented here is a synthesis of available Safety Data Sheet (SDS) information and general laboratory safety protocols.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | N95 or higher-rated respirator (if dust is generated) |
| Solution Preparation | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | Not required if handled in a fume hood |
| Experimental Use | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Double-gloved with chemical-resistant gloves | Chemical-resistant apron or coveralls over lab coat | Full-face respirator with appropriate cartridges |
| Waste Disposal | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required |
Operational Plan: From Receipt to Experiment
Following a systematic operational plan minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear safety glasses and gloves when unpacking.
-
Verify that the product name and CAS number (906099-89-6) match your order[3].
-
Store the product in a tightly sealed vial at -20°C for long-term storage (up to 24 months)[1]. Stock solutions can be stored at -20°C for up to one month[1].
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Don the appropriate PPE as outlined in the table above.
3. Weighing and Solution Preparation:
-
When weighing the solid, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Prepare solutions on the same day of use whenever possible.
-
Consult the product datasheet for solubility information. This compound is soluble in solvents such as DMSO, DMF, and water.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
4. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves), should be collected in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with the chemical by scrubbing with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety and handling procedures, you can minimize risks and ensure a safe laboratory environment for yourself and your colleagues when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
